molecular formula C10H7F3N2OS B1302770 4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 436151-97-2

4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Cat. No.: B1302770
CAS No.: 436151-97-2
M. Wt: 260.24 g/mol
InChI Key: VYRFEJAFSZHYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to the 2-aminothiazole class, a privileged scaffold in pharmaceutical development known for its versatility and presence in several FDA-approved drugs . Researchers value this core structure for its potential in infectious disease research. Specifically, analogs based on the 2-aminothiazole motif have demonstrated promising sub-micromolar antibacterial activity against Mycobacterium tuberculosis in phenotypic screening assays, making them a starting point for the development of novel anti-tubercular agents to combat multidrug-resistant strains . The incorporation of the 3-(trifluoromethoxy)phenyl substituent at the C-4 position of the thiazole ring is a key structural feature explored in such structure-activity relationship (SAR) studies. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)16-7-3-1-2-6(4-7)8-5-17-9(14)15-8/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRFEJAFSZHYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375327
Record name 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436151-97-2
Record name 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 436151-97-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine. This molecule is of significant interest to the medicinal chemistry and drug development sectors due to the presence of the 2-aminothiazole scaffold, a well-established pharmacophore, and the trifluoromethoxy-substituted phenyl ring, which can enhance metabolic stability and cell permeability. This document details the synthetic protocol via the Hantzsch thiazole synthesis, outlines the necessary characterization methods, and presents the expected physicochemical and spectroscopic data.

Synthesis

The synthesis of this compound is achieved through the Hantzsch thiazole synthesis, a reliable and widely used method for the formation of thiazole rings. The reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone, with thiourea.

Reaction Scheme

The overall synthetic pathway is illustrated in the following scheme:

Synthesis_Workflow Starting_Material_1 2-Bromo-1-[3-(trifluoromethoxy)phenyl]ethanone Reaction_Vessel Ethanol, Reflux Starting_Material_1->Reaction_Vessel Starting_Material_2 Thiourea Starting_Material_2->Reaction_Vessel Product This compound Reaction_Vessel->Product Hantzsch Thiazole Synthesis

Figure 1: Synthetic workflow for this compound.
Experimental Protocol

Materials:

  • 2-Bromo-1-[3-(trifluoromethoxy)phenyl]ethanone

  • Thiourea

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone (1 equivalent) in absolute ethanol.

  • To this solution, add thiourea (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • To the resulting residue, add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of deionized water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Characterization

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₀H₇F₃N₂OS
Molecular Weight 260.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available; expected to be a crystalline solid with a defined melting point.
Solubility Soluble in common organic solvents like DMSO and methanol; sparingly soluble in water.
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm) Assignment
~7.8-7.5 (m, 4H)Aromatic protons of the phenyl ring
~7.2 (s, 1H)Thiazole ring proton (C5-H)
~7.0 (br s, 2H)Amine protons (-NH₂)
¹³C NMR (Predicted, DMSO-d₆, 101 MHz)
Chemical Shift (δ, ppm) Assignment
~168C2 (C-NH₂) of thiazole
~150C4 of thiazole
~149 (q, J ≈ 30 Hz)C-OCF₃ of phenyl ring
~136Quaternary C of phenyl ring
~131-120Aromatic CH carbons of the phenyl ring
~120 (q, J ≈ 257 Hz)-OCF₃
~105C5 of thiazole

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR (Predicted, KBr Pellet)
Wavenumber (cm⁻¹) Assignment
3450-3300 (br)N-H stretching of the primary amine
3100-3000Aromatic C-H stretching
1620N-H bending of the primary amine
1580-1450C=C and C=N stretching of the aromatic and thiazole rings
1250-1150C-O-C stretching (asymmetric) of the trifluoromethoxy group
1100-1000C-F stretching of the trifluoromethoxy group

2.2.3. Mass Spectrometry (MS)

Mass Spectrometry (Predicted)
Technique Expected m/z
Electrospray Ionization (ESI+)[M+H]⁺ ≈ 261.03
Characterization Workflow

The logical flow of the characterization process is depicted in the following diagram:

Characterization_Workflow Synthesized_Product Purified Solid Product Physicochemical Physicochemical Analysis (Melting Point, Solubility) Synthesized_Product->Physicochemical Spectroscopic Spectroscopic Analysis Synthesized_Product->Spectroscopic NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopic->NMR FTIR FTIR Spectroscopy Spectroscopic->FTIR MS Mass Spectrometry Spectroscopic->MS Structure_Confirmation Structure Confirmation and Purity Assessment NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation

Figure 2: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The described Hantzsch synthesis protocol offers a straightforward and efficient route to this novel compound. The outlined characterization methods and predicted data serve as a valuable reference for researchers and scientists in the field of drug discovery and development, enabling the unambiguous identification and purity assessment of this promising molecule. Further studies are warranted to explore the full pharmacological potential of this compound.

Biological activity of trifluoromethoxy-substituted thiazoleamines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Trifluoromethoxy-Substituted Thiazoleamines

Introduction

The thiazoleamine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. Derivatives of 2-aminothiazole have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Their versatility and synthetic accessibility have made them attractive starting points for drug discovery programs.

In parallel, the strategic incorporation of fluorine-containing functional groups has become a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethoxy (-OCF3) group, in particular, is gaining significant attention. It is a highly lipophilic and metabolically stable bioisostere for other groups like methoxy or chloro substituents.[3] The unique electronic properties of the -OCF3 group—strong electron-withdrawing nature and its ability to act as a weak hydrogen bond acceptor—can profoundly influence molecular interactions and biological activity.[3]

This technical guide explores the prospective biological activities of a novel, yet underexplored, class of compounds: trifluoromethoxy-substituted thiazoleamines. Due to a scarcity of direct research on this specific combination, this document will serve as a whitepaper, extrapolating potential activities based on the known pharmacology of the thiazoleamine core and the well-documented physicochemical impact of the trifluoromethoxy substituent. We will outline potential therapeutic applications, propose detailed experimental protocols for their synthesis and evaluation, and provide a framework for future research and development.

Hypothesized Biological Activities

The introduction of a trifluoromethoxy group onto the thiazoleamine scaffold is predicted to modulate its inherent biological activities in several key ways:

  • Enhanced Lipophilicity : The -OCF3 group is one of the most lipophilic substituents used in drug design, which can significantly improve a compound's ability to cross cellular membranes.[3] This could lead to better target engagement for intracellular proteins like kinases or improved penetration into microbial cells.

  • Increased Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3] This can increase the half-life and bioavailability of the parent molecule.

  • Modulation of Receptor Binding : The strong electron-withdrawing nature of the -OCF3 group can alter the electronic distribution of the thiazoleamine ring system, potentially leading to stronger or more selective interactions with biological targets.

Anticancer Potential

Numerous thiazole derivatives have shown potent antiproliferative activity against a range of human cancer cell lines.[4][5] The mechanism often involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6][7][8]

We hypothesize that trifluoromethoxy-substituted thiazoleamines could act as potent anticancer agents, potentially through the inhibition of key oncogenic kinases such as VEGFR-2, EGFR, or Bcl-2.[5][9] The enhanced membrane permeability could lead to higher intracellular concentrations, while the altered electronic profile may improve binding affinity within the ATP-binding pocket of these enzymes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR/VEGFR) Kinase_Cascade Kinase Cascade (e.g., RAS/RAF/MEK/ERK) Receptor->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF Apoptosis_Regulator Apoptosis Regulator (e.g., Bcl-2) Proliferation Gene Transcription (Proliferation, Survival) Apoptosis_Regulator->Proliferation Inhibits Apoptosis TF->Proliferation Compound CF3O-Thiazoleamine Compound->Kinase_Cascade Inhibition Compound->Apoptosis_Regulator Inhibition Growth_Factor Growth Factor Growth_Factor->Receptor

Hypothesized anticancer mechanism of action.
Antimicrobial Potential

The thiazole ring is a key component of many antimicrobial agents.[10][11][12] These compounds can act through various mechanisms, including the inhibition of essential enzymes like DNA gyrase.[10] We propose that trifluoromethoxy-substituted thiazoleamines could exhibit broad-spectrum antimicrobial activity. The increased lipophilicity may facilitate passage through the lipid-rich cell walls of bacteria and fungi, leading to lower minimum inhibitory concentrations (MIC).

Proposed Experimental Protocols

To validate the hypothesized biological activities, a systematic approach to synthesis and biological screening is required.

General Synthesis Workflow

A plausible synthetic route to the target compounds is the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thiourea derivative. To introduce the trifluoromethoxy group, a key intermediate would be a trifluoromethoxy-substituted aryl thiourea.

Start Start: Trifluoromethoxy- substituted Aniline Step1 React with Ammonium Thiocyanate Start->Step1 Intermediate1 Intermediate: CF3O-Aryl Thiourea Step1->Intermediate1 Step2 Hantzsch Thiazole Synthesis (Condensation Reaction) Intermediate1->Step2 Reagent2 α-Haloketone (e.g., 2-bromoacetophenone) Reagent2->Step2 Purification Purification (Crystallization / Chromatography) Step2->Purification Product Product: Trifluoromethoxy-substituted 2-Aminothiazole Characterization Characterization (NMR, MS, IR) Purification->Characterization Characterization->Product

Proposed general synthesis workflow.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxicity of the synthesized compounds against human cancer cell lines.

  • Cell Culture : Culture human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer, A549 lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 humidified incubator.

  • Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the media in the wells with the compound-containing media. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Protocol 2: In Vitro Antimicrobial Activity (Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

  • Strain Preparation : Prepare overnight cultures of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in RPMI-1640 medium.

  • Compound Preparation : Prepare serial two-fold dilutions of the test compounds in the appropriate broth in 96-well plates.

  • Inoculation : Adjust the microbial cultures to a concentration of approximately 5 x 10^5 CFU/mL and add 50 µL to each well.

  • Controls : Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a reference.

  • Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Hypothetical In Vitro Anticancer Activity (IC50)

Compound ID Substitution Pattern IC50 (µM) vs. MCF-7 IC50 (µM) vs. HepG2 IC50 (µM) vs. A549
OCF3-TA-01 4-(4-trifluoromethoxyphenyl) Data Data Data
OCF3-TA-02 4-(3-trifluoromethoxyphenyl) Data Data Data
OCF3-TA-03 4-(2-trifluoromethoxyphenyl) Data Data Data

| Doxorubicin | (Positive Control) | Data | Data | Data |

Table 2: Hypothetical In Vitro Antimicrobial Activity (MIC)

Compound ID Substitution Pattern MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. C. albicans
OCF3-TA-01 4-(4-trifluoromethoxyphenyl) Data Data Data
OCF3-TA-02 4-(3-trifluoromethoxyphenyl) Data Data Data
OCF3-TA-03 4-(2-trifluoromethoxyphenyl) Data Data Data
Ciprofloxacin (Positive Control) Data Data N/A

| Fluconazole | (Positive Control) | N/A | N/A | Data |

Proposed Workflow for Biological Evaluation

A logical progression from initial screening to more in-depth mechanistic studies is crucial for advancing promising lead compounds.

Start Synthesized CF3O-Thiazoleamines Screening Primary Screening (e.g., MTT, MIC assays) Start->Screening Hit_Ident Hit Identification (Active Compounds) Screening->Hit_Ident SAR Structure-Activity Relationship (SAR) Studies Hit_Ident->SAR Lead_Opt Lead Optimization SAR->Lead_Opt MOA Mechanism of Action (e.g., Kinase Assays, Apoptosis Studies) Lead_Opt->MOA ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Opt->ADMET In_Vivo In Vivo Efficacy (Animal Models) MOA->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate ADMET->In_Vivo

Workflow for biological evaluation.

Conclusion and Future Directions

While the direct study of trifluoromethoxy-substituted thiazoleamines is currently limited, the foundational knowledge of both the thiazoleamine scaffold and the trifluoromethoxy substituent provides a strong rationale for their investigation as novel therapeutic agents. The combination of a biologically active core with a pharmacokinetically favorable substituent presents a promising avenue for the development of new anticancer and antimicrobial drugs.

Future research should focus on the following areas:

  • Synthesis and Characterization : The synthesis of a focused library of these compounds with systematic variations in the substitution pattern is the essential first step.

  • Broad-Spectrum Screening : Initial biological evaluation should cover a wide range of cancer cell lines and microbial strains to identify lead compounds.

  • Mechanism of Action Studies : For active compounds, elucidating the specific molecular targets and mechanisms is critical. This includes kinase profiling, apoptosis assays, and studies on cell wall integrity or DNA replication in microbes.

  • Structure-Activity Relationship (SAR) Analysis : A detailed SAR study will guide the rational design of second-generation compounds with improved potency and selectivity.

  • In Vivo Studies : Promising candidates should be advanced to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

This technical guide provides a roadmap for researchers, scientists, and drug development professionals to explore the untapped potential of trifluoromethoxy-substituted thiazoleamines, a novel chemical space with high potential for yielding next-generation therapeutics.

References

4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine: A Potential Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a well-established pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their potential as kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways often dysregulated in diseases like cancer. This technical guide explores the potential of the 4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine scaffold in kinase inhibitor design. While direct experimental data for this specific compound is limited in publicly available literature, this document will provide a comprehensive overview based on structurally related molecules, highlighting its synthetic accessibility, potential kinase targets, and the methodologies pertinent to its evaluation.

Chemical Synthesis

The synthesis of 4-aryl-1,3-thiazol-2-amines is typically achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of this compound, the likely synthetic route would involve the reaction of 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one with thiourea.

General Synthetic Scheme:

G reagent1 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one reaction + reagent1->reaction reagent2 Thiourea reagent2->reaction product This compound reaction->product Hantzsch Thiazole Synthesis

Caption: General synthetic route to this compound.

Potential as a Kinase Inhibitor Scaffold

The 4-phenyl-1,3-thiazol-2-amine core is a recognized scaffold for kinase inhibition. The phenyl group at the 4-position can be readily modified to explore the hydrophobic pocket of the ATP-binding site of various kinases. The 2-amino group provides a crucial hydrogen bonding interaction with the hinge region of the kinase, a key feature for potent inhibition. The trifluoromethoxy substituent on the phenyl ring is of particular interest due to its strong electron-withdrawing nature and its ability to enhance metabolic stability and cell permeability.

Based on the activity of structurally similar compounds, the this compound scaffold may exhibit inhibitory activity against a range of kinases.

Potential Kinase Targets and Structure-Activity Relationships (SAR)

While specific inhibitory data for this compound is not available, studies on analogous compounds provide valuable insights into potential targets and SAR.

Kinase TargetStructural AnalogKey SAR Observations
p38 MAP Kinase 4-Phenyl-5-pyridyl-1,3-thiazole derivativesThe 4-phenyl group is crucial for activity. Substitutions on the phenyl ring can modulate potency.[1]
Aurora Kinases N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesThe 2-aminothiazole core is a key element. Modifications on the phenyl ring influence selectivity and potency.[2]
Rho-associated kinase (ROCK) 4-Aryl-5-aminomethyl-thiazole-2-aminesThe 4-aryl substituent plays a significant role in determining inhibitory activity.[3][4]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR2/KDR) N-(1,3-thiazol-2-yl)pyridin-2-aminesThe thiazol-2-amine moiety is a key pharmacophore for KDR inhibition.[5]

Key takeaway: The trifluoromethoxy group at the meta-position of the phenyl ring in the target compound is expected to significantly influence its kinase inhibitory profile, potentially enhancing potency and selectivity for specific kinases. Further screening against a panel of kinases is necessary to elucidate its precise targets.

Experimental Protocols

The evaluation of a novel compound as a kinase inhibitor involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on a specific kinase.

Workflow for a Typical In Vitro Kinase Assay:

G start Prepare Kinase, Substrate, and ATP Solution incubation Incubate Kinase with Inhibitor start->incubation inhibitor Prepare Serial Dilutions of This compound inhibitor->incubation reaction Initiate Kinase Reaction (Add Substrate and ATP) incubation->reaction stop Stop Reaction reaction->stop detection Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence, Radioactivity) stop->detection analysis Calculate IC50 Value detection->analysis

Caption: Workflow of an in vitro kinase inhibition assay.

Detailed Protocol (Luminescence-based):

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare the kinase, substrate (a specific peptide or protein), and ATP at desired concentrations in a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Assay Procedure:

    • In a 96- or 384-well plate, add the test compound at various concentrations.

    • Add the kinase to each well and incubate for a predefined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of ADP produced, which is proportional to kinase activity. Commercially available kits like ADP-Glo™ can be used, which convert ADP to ATP and then measure the ATP level via a luciferase-based reaction.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Assays

Cell-based assays are crucial for evaluating the compound's efficacy in a more physiologically relevant context.

1. Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®):

This assay assesses the effect of the compound on the proliferation and viability of cancer cell lines.

Workflow for a Cell Viability Assay:

G seed Seed Cells in a 96-well Plate treat Treat Cells with Serial Dilutions of This compound seed->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo®) incubate->add_reagent measure Measure Signal (Absorbance or Luminescence) add_reagent->measure analyze Determine IC50 Value measure->analyze

Caption: Workflow of a cell viability assay.

Detailed Protocol (MTT Assay):

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

2. Western Blotting for Target Engagement and Pathway Analysis:

Western blotting is used to assess the phosphorylation status of the target kinase and its downstream substrates, confirming that the compound is engaging its target within the cell and inhibiting the intended signaling pathway.

Signaling Pathway Example: MAPK/ERK Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor 4-[3-(trifluoromethoxy)phenyl] -1,3-thiazol-2-amine (Potential Inhibitor) Inhibitor->Raf Inhibitor->MEK

Caption: Potential inhibition of the MAPK/ERK pathway.

Detailed Protocol for Western Blotting:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein and/or a housekeeping protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structural features suggest the potential for potent and selective inhibition of various kinases implicated in disease. The synthetic accessibility of this scaffold allows for the generation of a diverse library of analogs for comprehensive structure-activity relationship studies. The experimental protocols outlined in this guide provide a robust framework for the in-depth evaluation of this and related compounds, from initial in vitro kinase inhibition screening to cell-based assays that assess target engagement and cellular efficacy. Further investigation into the specific kinase targets and biological activities of this compound is warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is a synthetic compound belonging to the 2-aminothiazole class of molecules. This class is of significant interest in medicinal chemistry and drug discovery due to the wide range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The 2-aminothiazole scaffold is a key component in several clinically approved drugs[2]. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance based on related compounds.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following tables summarize the available and predicted physicochemical data for this compound.

Table 1: General and Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₇F₃N₂OS[4]
Molecular Weight 260.24 g/mol
CAS Number 172848-41-8[4]
Appearance Solid (form)[5]
Predicted Boiling Point 361.6 ± 42.0 °C[6]
Predicted Density 1.410 ± 0.06 g/cm³[6]
Predicted pKa 4.20 ± 0.50[6]
Predicted XLogP3-AA 3.2[7]

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail the methodologies for key experiments.

Melting Point Determination

The melting point is a crucial indicator of a crystalline solid's purity[8][9].

Protocol: Capillary Melting Point Determination [8][10][11]

  • Sample Preparation:

    • Ensure the sample is completely dry and in a fine powdered form. If necessary, grind the crystals using a mortar and pestle[9].

    • Pack a capillary tube (sealed at one end) with the powdered sample to a height of 1-2 mm by tapping the sealed end on a hard surface[8][10].

  • Apparatus Setup:

    • Use a calibrated melting point apparatus (e.g., Mel-Temp or similar device)[8].

    • Insert the packed capillary tube into the heating block of the apparatus.

  • Measurement:

    • For an unknown compound, perform a rapid preliminary heating to determine an approximate melting range.

    • For a precise measurement, start heating at a rate of approximately 2°C per minute when the temperature is about 20°C below the expected melting point[8].

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range represents the melting point.

    • For accuracy, perform at least two careful determinations.

Aqueous Solubility Determination

Solubility is a critical factor for drug absorption and formulation[12][13][14].

Protocol: Shake-Flask Method for Aqueous Solubility [12][15]

  • Preparation:

    • Prepare a series of vials containing a fixed volume of purified water (or a relevant buffer solution).

    • Add excess amounts of the solid compound to each vial to ensure a saturated solution is formed.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. A mechanical shaker or rotator is recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

    • If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The solubility is reported in units such as mg/mL or µg/mL.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and target binding[3][16][17][18][19].

Protocol: Potentiometric Titration for pKa Determination [3][16][17][18]

  • Apparatus and Reagents:

    • A calibrated pH meter with a suitable electrode.

    • A magnetic stirrer and stir bar.

    • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • A solution to maintain constant ionic strength (e.g., 0.15 M KCl)[16].

  • Procedure:

    • Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture). The concentration should be around 1 mM[16][17].

    • Add the ionic strength adjusting solution.

    • If the compound is a base, titrate with the standardized acid solution. If it is an acid, titrate with the standardized base solution.

    • Add the titrant in small, precise increments and record the pH reading after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa can be determined from the inflection point of the titration curve. Specifically, the pH at the half-equivalence point is equal to the pKa.

    • Perform the titration in triplicate to ensure reproducibility[16].

logP Determination

The logarithm of the octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its membrane permeability and metabolic stability[20][21][22][23][24].

Protocol: Shake-Flask Method for logP Determination [20][21][22][24]

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate[22][23].

  • Partitioning:

    • Prepare a stock solution of the compound in either the aqueous or octanol phase.

    • In a suitable vessel, combine known volumes of the pre-saturated n-octanol and aqueous phases.

    • Add a small amount of the compound's stock solution.

    • Shake the mixture vigorously for a set period (e.g., 2 hours) to allow for partitioning between the two phases[21].

    • Allow the mixture to stand undisturbed until the two phases have completely separated (overnight is recommended)[21][22].

  • Quantification:

    • Carefully sample an aliquot from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

Derivatives of 2-aminothiazole have been shown to exert their cytotoxic effects against a variety of cancer cell lines through the induction of apoptosis (programmed cell death) and cell cycle arrest[1]. The underlying mechanisms can involve the modulation of key signaling pathways that regulate cell proliferation, survival, and death. For instance, some 2-aminothiazole compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression[2]. Others have been found to interfere with signaling pathways such as the MAP kinase (ERK and JNK) and EGFR pathways, which are often dysregulated in cancer[2][26][27].

Based on the known activities of related compounds, a potential mechanism of action for this compound could involve the inhibition of protein kinases that are critical for cancer cell survival and proliferation.

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties discussed.

experimental_workflow cluster_start Compound Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_analysis Data Analysis & Profiling start Pure Compound mp Melting Point (Capillary Method) start->mp sol Aqueous Solubility (Shake-Flask) start->sol pka pKa (Potentiometric Titration) start->pka logp logP (Shake-Flask) start->logp data_analysis Compile Data Tables mp->data_analysis sol->data_analysis pka->data_analysis logp->data_analysis profile Generate Physicochemical Profile data_analysis->profile

Caption: Workflow for Physicochemical Property Determination.

Potential Anticancer Signaling Pathway

The following diagram represents a generalized signaling pathway that may be targeted by 2-aminothiazole derivatives, leading to anticancer effects. This is a hypothetical model based on the activities of related compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation CellCycle Cell Cycle Progression ERK->CellCycle CDK CDKs CDK->CellCycle Bcl2 Bcl-2 family Caspases Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Compound 2-Aminothiazole Derivative Compound->EGFR Inhibition Compound->CDK Inhibition Compound->Bcl2 Modulation

Caption: Potential Anticancer Signaling Pathways for 2-Aminothiazoles.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, given its structural relation to the biologically active 2-aminothiazole family. This guide provides a foundational understanding of its physicochemical properties and the experimental methods required for their validation. While specific biological data for this exact molecule is limited, the known anticancer activities of related compounds suggest that it may also modulate key cellular signaling pathways involved in cancer progression. Further experimental work is necessary to fully elucidate its properties and therapeutic potential.

References

In Vitro Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of 4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine and its Analogs

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including notable anticancer properties. This technical guide focuses on the in vitro anticancer activity of 2-aminothiazole derivatives, with a particular interest in the potential of this compound. While specific experimental data for this exact compound is not extensively available in the public domain, this document provides a comprehensive overview of the anticancer activities of structurally similar compounds, details common experimental protocols used to assess these activities, and illustrates the key signaling pathways involved. This information serves as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Cytotoxic Activity of 2-Aminothiazole Derivatives

The anticancer potential of the 2-aminothiazole class of compounds has been demonstrated across a variety of human cancer cell lines. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the IC50 values for several 2-aminothiazole derivatives that are structurally related to this compound. These data provide insights into the potential potency and spectrum of activity for this class of compounds.

Table 1: In Vitro Cytotoxicity of N,4-diaryl-1,3-thiazole-2-amine Derivatives

CompoundRCancer Cell LineIC50 (μM)
10l 3-hydroxy-4-methoxyHT-1080< 1
10s 2,4-dimethoxySGC-79010.36
HT-10800.86
BEL-74020.52

Data extracted from a study on N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors.[1]

Table 2: In Vitro Cytotoxicity of Thiazolo[4,5-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (μM)
3b A375 (Melanoma)1.5
C32 (Melanoma)1.2
DU145 (Prostate)2.1
MCF-7/WT (Breast)3.5
3c A375 (Melanoma)2.8
C32 (Melanoma)2.5
DU145 (Prostate)4.2
MCF-7/WT (Breast)6.8

Data from a study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[2][3]

Table 3: In Vitro Cytotoxicity of a [3-allyl-4-(4-methoxyphenyl)-3H-thiazol-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide

Cancer Cell LineIC50 (μg/mL)
HL-60 (Leukemia)7.5
Jurkat (Leukemia)8.9
HepG2 (Hepatocarcinoma)25.4
KB3-1 (Cervical Carcinoma)33.6
A549 (Lung Carcinoma)48.7
MCF-7 (Breast Carcinoma)>100
U251 (Glioblastoma)81.6
U373 (Glioblastoma)66.1
T98G (Glioblastoma)88.0

Data from a study on the in vitro anticancer activity of a specific thiazole derivative.[4]

Experimental Protocols

The evaluation of the in vitro anticancer activity of novel compounds involves a series of standardized assays. Below are detailed methodologies for key experiments typically employed in the screening and characterization of 2-aminothiazole derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The existing medium is removed from the wells and replaced with medium containing various concentrations of the test compound. Cells are typically incubated for 24, 48, or 72 hours.[6]

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[6]

  • Solubilization and Absorbance Reading: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting a dose-response curve and using non-linear regression analysis.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.

  • Cell Lysis: Treated and untreated cells are lysed to release cellular proteins.

  • Substrate Incubation: The cell lysate is incubated with a specific fluorogenic or colorimetric substrate for a particular caspase (e.g., caspase-3, -8, or -9).

  • Signal Detection: The cleavage of the substrate by the active caspase results in the release of a fluorescent or colored molecule, which is quantified using a fluorometer or spectrophotometer.

Cell Cycle Analysis

Anticancer compounds can induce cell cycle arrest at specific checkpoints, preventing cell proliferation.

  • Cell Fixation: Cells treated with the test compound are harvested and fixed in cold ethanol.[6]

  • Staining: The fixed cells are washed and treated with RNase to remove RNA, and then stained with a fluorescent DNA-intercalating dye such as propidium iodide (PI).[6]

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways related to cell proliferation, apoptosis, and cell cycle regulation.

  • Protein Extraction and Quantification: Protein lysates are prepared from treated and untreated cells, and the protein concentration is determined.[6]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[6]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, caspases, cyclins). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for detection via chemiluminescence.[6]

Signaling Pathways and Experimental Workflows

The anticancer activity of 2-aminothiazole derivatives is often mediated through the modulation of specific signaling pathways that control cell survival and proliferation.

Generalized Apoptosis Pathway Induced by 2-Aminothiazole Derivatives

Many 2-aminothiazole compounds have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_apoptosome Apoptosome Formation Compound 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Bax Bax->Mitochondrion Promotes permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activates Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 Cleaves ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: Generalized intrinsic apoptosis pathway induced by 2-aminothiazole derivatives.

General Experimental Workflow for Anticancer Evaluation

The process of evaluating the anticancer potential of a novel compound follows a logical progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_workflow In Vitro Anticancer Screening Workflow Start Synthesized 2-Aminothiazole Compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Multiple Cancer Cell Lines Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) IC50->Apoptosis For potent compounds CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle For potent compounds WesternBlot Mechanism of Action (Western Blotting for key proteins) Apoptosis->WesternBlot CellCycle->WesternBlot Conclusion Identify Lead Compound and Elucidate Mechanism WesternBlot->Conclusion

Caption: A typical experimental workflow for the in vitro anticancer evaluation of novel compounds.[6]

References

Antimicrobial Spectrum of 4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature lacks specific studies on the antimicrobial spectrum of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine and its derivatives. This guide, therefore, presents a comprehensive overview based on closely related 4-aryl-1,3-thiazol-2-amine derivatives, particularly those with trifluoromethyl and other halo-alkoxy substitutions. The experimental protocols and potential mechanisms of action are representative of this class of compounds and are intended to provide a foundational understanding for researchers in drug discovery and development.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-aminothiazole scaffold, in particular, is a common feature in a number of approved drugs and clinical candidates. The introduction of a substituted phenyl ring at the 4-position of the thiazole nucleus, especially with electron-withdrawing groups like trifluoromethoxy, is a key strategy in the design of novel therapeutic agents. This modification can significantly influence the compound's lipophilicity, metabolic stability, and target-binding interactions, thereby modulating its antimicrobial potency and spectrum.

This technical guide provides an in-depth look at the antimicrobial profile of 4-aryl-1,3-thiazol-2-amine derivatives, with a focus on data from compounds structurally related to this compound. It includes a compilation of quantitative antimicrobial data, detailed experimental protocols for their synthesis and biological evaluation, and a discussion of their potential mechanisms of action.

Antimicrobial Spectrum of Structurally Related Derivatives

The antimicrobial activity of 4-aryl-1,3-thiazol-2-amine derivatives has been evaluated against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The potency of these compounds is highly dependent on the nature and position of the substituents on the phenyl ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative compounds from the scientific literature.

Table 1: Antibacterial Activity of 4-(Substituted-phenyl)-1,3-thiazol-2-amine Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
4-(4-Trifluoromethylphenyl)thiazol-2-amine derivative (5e) Escherichia coliNot specified (inhibition zone)[1]
Bacillus subtilisNot specified (inhibition zone)[1]
N-phenyl-4-(4-nitrophenyl)thiazol-2-amine (3e) Not specifiedNot specified[2]
4-(4-chlorophenyl)-N-phenylthiazol-2-amine (3o) Not specifiedNot specified[2]
Bithiazole derivative (8e) with 4-CF3 Streptococcus pyogenes4[3]
Staphylococcus aureus16[3]
Bithiazole derivative (8j) with 4-CF3 Enterococcus faecalis8-16 (bactericidal)[3]
Streptococcus pyogenes8-16 (bactericidal)[3]

Table 2: Antifungal Activity of 4-(Substituted-phenyl)-1,3-thiazol-2-amine Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
4-phenyl-1,3-thiazole derivatives Candida sp.MIC values reported[4]
N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine (3e) Candida sp.7.81[5]

Experimental Protocols

General Synthesis of 4-Aryl-1,3-thiazol-2-amine Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazoles. This typically involves the reaction of an α-haloketone with a thiourea derivative.

General Procedure:

  • Preparation of α-haloketone: The appropriately substituted acetophenone (e.g., 3-(trifluoromethoxy)acetophenone) is halogenated, typically using bromine in a suitable solvent like acetic acid or chloroform, to yield the corresponding α-bromoacetophenone.

  • Cyclocondensation: The α-bromoacetophenone is then reacted with thiourea in a solvent such as ethanol or dimethylformamide (DMF). The reaction mixture is typically heated to reflux for several hours.

  • Work-up and Purification: After completion of the reaction, the mixture is cooled, and the product is often precipitated by the addition of a non-solvent or by neutralization with a base. The crude product is then collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 4-aryl-1,3-thiazol-2-amine.[2][6]

G acetophenone Substituted Acetophenone (e.g., 3-(trifluoromethoxy)acetophenone) halogenation Halogenation (e.g., Br2, Acetic Acid) acetophenone->halogenation alpha_haloketone α-Haloacetophenone Derivative halogenation->alpha_haloketone cyclocondensation Cyclocondensation (e.g., Ethanol, Reflux) alpha_haloketone->cyclocondensation thiourea Thiourea thiourea->cyclocondensation thiazole_amine 4-Aryl-1,3-thiazol-2-amine Derivative cyclocondensation->thiazole_amine purification Purification (Recrystallization) thiazole_amine->purification final_product Pure 4-Aryl-1,3-thiazol-2-amine purification->final_product

General workflow for the Hantzsch synthesis of 4-aryl-1,3-thiazol-2-amines.
Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the synthesized compounds is commonly determined using standard methods such as the broth microdilution method or the agar well diffusion method.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[9][10]

  • Preparation of Agar Plates: A suitable agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.

  • Well Preparation and Compound Addition: Wells of a specific diameter are cut into the agar, and a defined volume of the test compound solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the compound.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Microbial Culture inoculation Inoculation of Microtiter Plate/Agar Plate culture->inoculation compound Test Compound Solution compound->inoculation incubation Incubation inoculation->incubation mic MIC Determination (Broth Microdilution) incubation->mic zone Zone of Inhibition Measurement (Agar Diffusion) incubation->zone

Workflow for antimicrobial susceptibility testing.

Potential Mechanisms of Action

The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the specific mechanism for this compound derivatives has not been elucidated, studies on related compounds suggest several potential targets.

One of the proposed mechanisms is the inhibition of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE).[11] These enzymes are crucial for DNA replication, recombination, and repair in bacteria, making them attractive targets for antibacterial agents. Thiazole derivatives can bind to the ATP-binding site of these enzymes, thereby inhibiting their function and leading to bacterial cell death.

Another potential target is the UDP-N-acetylenolpyruvylglucosamine reductase (MurB) enzyme, which is involved in the biosynthesis of the bacterial cell wall precursor, peptidoglycan.[12][13] Inhibition of MurB disrupts cell wall synthesis, leading to cell lysis and death. Molecular docking studies have suggested that thiazole derivatives can fit into the active site of MurB, potentially explaining their antibacterial activity.[12][13]

For antifungal activity, a likely target is the lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][13] Inhibition of this enzyme disrupts membrane integrity and function, leading to fungal cell death.

Potential antimicrobial mechanisms of action for thiazole derivatives.

Conclusion

While specific data on the antimicrobial spectrum of this compound derivatives is not currently available, the broader class of 4-aryl-1,3-thiazol-2-amines demonstrates significant potential as a source of new antimicrobial agents. The presence of the trifluoromethoxy group is anticipated to enhance the pharmacological properties of the parent compound. Further research, including synthesis, comprehensive antimicrobial screening against a wide panel of pathogens, and mechanistic studies, is warranted to fully elucidate the therapeutic potential of this specific class of derivatives. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid framework for such future investigations.

References

Structure-activity relationship of trifluoromethoxyphenyl thiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship of Trifluoromethoxyphenyl Thiazole Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. When incorporated with a trifluoromethoxyphenyl moiety, the resulting compounds often exhibit enhanced pharmacological profiles. The trifluoromethoxy (-OCF₃) group is a powerful bioisostere of other functionalities, valued for its ability to increase metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of trifluoromethoxyphenyl thiazole derivatives, detailing their synthesis, biological activities, and the experimental protocols used for their evaluation.

Synthetic Strategies

The most common and versatile method for synthesizing the 2-aminothiazole core, which serves as a precursor for many target compounds, is the Hantzsch thiazole synthesis. This method typically involves the cyclocondensation of an α-haloketone with a thiourea or thioamide derivative.[5] Variations of this protocol are employed to introduce the desired trifluoromethoxyphenyl group at various positions.

A typical synthetic workflow for creating a library of these compounds for SAR studies is outlined below.

G start Starting Materials (Trifluoromethoxy-substituted acetophenone & Thiosemicarbazide) step1 Step 1: Synthesis of Thiosemicarbazone start->step1 Reflux, Ethanol, Acid catalyst step2 Step 2: Cyclization to 2-Aminothiazole Core step1->step2 Reflux, Ethanol, Iodine step3 Step 3: Functionalization/ Derivatization step2->step3 Reaction with various electrophiles/reagents library Compound Library of Thiazole Derivatives step3->library screening Biological Screening (e.g., Anticancer, Antidiabetic) library->screening sar SAR Analysis screening->sar

Caption: General experimental workflow for the synthesis and screening of trifluoromethoxyphenyl thiazole derivatives.

Biological Activities and Structure-Activity Relationship (SAR)

Trifluoromethoxyphenyl thiazole compounds have been investigated for a range of biological activities, most notably as anticancer, anticonvulsant, and antidiabetic agents. The substitution pattern on both the trifluoromethoxyphenyl ring and the thiazole core is critical for potency and selectivity.

Anticancer Activity

Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5][6] The trifluoromethyl group, a close analog of the trifluoromethoxy group, has been shown to be a key feature in potent anticancer thiazolo[4,5-d]pyrimidine derivatives.[7][8]

Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTORC1 Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Prolif Cell Proliferation & Survival mTOR->Prolif Thiazole Trifluoromethoxyphenyl Thiazole Derivatives Thiazole->PI3K Inhibition Thiazole->Akt Inhibition Thiazole->mTOR Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by thiazole derivatives.[5]

Quantitative SAR Data: Anticancer Activity

Compound IDCore StructureR (Substitution on Phenyl Ring)Cell LineIC₅₀ (µM)Reference
3b Thiazolo[4,5-d]pyrimidine4-ChlorophenylMelanoma (A375)< 50[7][8]
3b Thiazolo[4,5-d]pyrimidine4-ChlorophenylBreast (MCF-7)< 50[7][8]
4c Hydrazinyl-thiazole-4-one4-Hydroxy-3-methoxyBreast (MCF-7)2.57 ± 0.16[9]
4c Hydrazinyl-thiazole-4-one4-Hydroxy-3-methoxyLiver (HepG2)7.26 ± 0.44[9]
(Analogue) Thiazole-PI3K Inhibitor4-FluorophenylPI3Kα0.086 ± 0.005[6]
(Analogue) Thiazole-PI3K Inhibitor4-FluorophenylmTOR0.221 ± 0.014[6]
Note: Data for trifluoromethyl and fluorophenyl analogues are presented, as they are structurally related and predictive for trifluoromethoxyphenyl derivatives.

SAR Insights:

  • Phenyl Ring Substitution: The presence and position of electron-withdrawing groups (e.g., -Cl, -F, -OCF₃) on the phenyl ring attached to the thiazole core are critical for activity.[1][10] For PI3K/mTOR inhibitors, a 4-fluorophenyl substitution showed potent activity.[6]

  • Fused Ring Systems: Fusing the thiazole with a pyrimidine ring (thiazolo[4,5-d]pyrimidine) is a successful strategy for developing potent anticancer agents.[7][8]

  • Linker and Side Chains: The nature of the linker connecting the thiazole core to other functionalities significantly impacts potency. For instance, a hydrazinyl-thiazole-4-one scaffold has shown promise.[9]

Anticonvulsant Activity

Certain thiazole derivatives have demonstrated strong anticonvulsant properties. The SAR indicates that specific substitutions are required to achieve efficacy comparable to or exceeding that of standard drugs like sodium valproate.

Quantitative SAR Data: Anticonvulsant Activity

Compound IDStructureActivityReference
4b 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl )acetamideStrong anticonvulsant action in MES and scPTZ models; activity similar to or higher than sodium valproate.[1]

SAR Insights:

  • The presence of a trifluoromethylphenyl group linked via an acetamide to a thiazolidine-thiazole core is a key structural feature for potent anticonvulsant activity.[1]

Antidiabetic Activity

Fluorinated hydrazinylthiazole derivatives have been identified as potent inhibitors of α-amylase and advanced glycation end-products (AGEs), making them promising candidates for managing diabetes.[11]

Quantitative SAR Data: Antidiabetic Activity (α-Amylase Inhibition)

Compound IDR (Substitution on Benzylidene Ring)α-Amylase IC₅₀ (µM)Reference
3h 4-Hydroxy5.14 ± 0.03[11]
3f 3-Bromo5.88 ± 0.16[11]
3b 2-Bromo-4-methyl6.87 ± 0.01[11]
Acarbose (Std.) -5.55 ± 0.06[11]
Note: The core structure is a 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole. While not trifluoromethoxy, the SAR from these fluorinated analogues is highly relevant.

SAR Insights:

  • Hydrogen Bonding: The presence of a hydroxyl group (e.g., compound 3h ) enhances inhibitory activity, likely by forming strong hydrogen bonds within the enzyme's active site.[11]

  • Halogen Substitution: The position and nature of halogen substituents on the benzylidene ring modulate the activity. A bromine at position 3 (3f ) conferred higher potency than substitutions at other positions.[11]

  • Trifluoromethyl Group: Compounds bearing a trifluoromethyl group on the benzylidene ring showed excellent antiglycation potential, superior to the standard drug aminoguanidine.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for SAR studies. Below are methodologies for the synthesis and biological evaluation of trifluoromethoxyphenyl thiazole compounds, adapted from published literature.

General Synthesis of 2-Aminothiazole Derivatives[5]
  • Synthesis of Thiosemicarbazone:

    • Dissolve the substituted trifluoromethoxy-acetophenone (1 mmol) in 20 mL of ethanol.

    • Add thiosemicarbazide (1.2 mmol) to the solution, followed by a few drops of concentrated sulfuric acid as a catalyst.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the thiosemicarbazone.

    • Filter the solid, wash thoroughly with water, and dry under a vacuum.

  • Cyclization to 2-Aminothiazole:

    • Suspend the dried thiosemicarbazone (1 mmol) in 15 mL of ethanol.

    • Add iodine (1.1 mmol) portion-wise with constant stirring.

    • Heat the mixture to reflux for 8-10 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and neutralize excess iodine with a sodium thiosulfate solution.

    • Pour the mixture into a saturated sodium bicarbonate solution to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

  • Purification:

    • Purify the crude 2-aminothiazole derivative by column chromatography on silica gel, using a suitable eluent system such as ethyl acetate/hexane.

    • Combine the fractions containing the pure product and evaporate the solvent.

    • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).[5][12]

In Vitro Cytotoxicity (MTT Assay)[5][9]
  • Cell Seeding:

    • Seed human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5×10³ to 1×10⁴ cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Data Acquisition:

    • Remove the medium and dissolve the formazan crystals by adding 100 µL of DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

α-Amylase Inhibition Assay[11]
  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 25 µL of α-amylase enzyme solution, 50 µL of the test compound solution (at various concentrations), and 25 µL of 0.02 M sodium phosphate buffer (pH 6.9 with 6 mM NaCl).

    • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiation of Reaction:

    • Add 50 µL of a 1% starch solution to initiate the enzymatic reaction.

    • Incubate the mixture again at 25°C for 10 minutes.

  • Termination and Detection:

    • Stop the reaction by adding 100 µL of dinitrosalicylic acid (DNS) color reagent.

    • Heat the mixture in a boiling water bath for 5 minutes.

    • Cool to room temperature and dilute by adding 1 mL of distilled water.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Use Acarbose as the standard positive control.

    • Calculate the percentage of inhibition and determine the IC₅₀ values.

Conclusion

The trifluoromethoxyphenyl thiazole scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently highlight the critical role of the substitution pattern on the aromatic rings for biological potency. Specifically, the position and electronic nature of substituents on the trifluoromethoxyphenyl ring, along with the overall architecture of the thiazole-containing molecule, are key determinants of anticancer, anticonvulsant, and antidiabetic activities. The detailed synthetic and biological protocols provided herein serve as a guide for researchers to systematically explore this chemical space, enabling the rational design and optimization of new lead compounds with improved efficacy and selectivity. Future work should focus on in-vivo testing of the most potent compounds and further exploration of their mechanisms of action.

References

Discovery of Novel 4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel analogs of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine. This class of compounds has garnered significant interest due to its versatile biological activities, ranging from antimicrobial to potent enzyme inhibition, highlighting its potential in drug discovery and development. The 1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This document summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows.

Synthesis of 4-Aryl-1,3-thiazol-2-amine Analogs

The synthesis of 4-aryl-1,3-thiazol-2-amine derivatives is commonly achieved through the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thiourea or thioamide.[2] Variations of this method allow for the introduction of diverse substituents on the thiazole ring and the aryl moiety, enabling extensive structure-activity relationship (SAR) studies.

General Synthetic Protocol

A representative synthetic route to produce 4-aryl-thiazol-2-amine derivatives involves the reaction of a substituted phenacyl bromide with thiourea. For the synthesis of the core scaffold, 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one would be reacted with thiourea. Further modifications, such as N-alkylation or N-acylation of the 2-amino group, can be performed to generate a library of analogs.

Experimental Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate Example) [3]

  • A mixture of p-bromoacetophenone and thiourea is reacted in the presence of a catalyst, such as iodine.[3]

  • The reaction mixture is typically heated under reflux in a suitable solvent like ethanol.

  • Upon completion, the reaction is cooled, and the product is precipitated, often by the addition of a non-solvent or by adjusting the pH.

  • The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.

  • The intermediate, 4-(4-bromophenyl)thiazol-2-amine, can then be further modified, for example, by reacting it with various aromatic aldehydes to yield the target compounds.[3]

Biological Activities and Quantitative Data

Analogs of this compound have been investigated for a range of biological activities, with a significant focus on their potential as kinase inhibitors and antimicrobial agents.

Kinase Inhibitory Activity

The 2-aminothiazole scaffold has been identified as a novel template for kinase inhibitors.[4] Derivatives have shown potent inhibitory activity against various kinases, including Rho-associated kinases (ROCK), Src family kinases, p38 MAP kinase, and Vascular Endothelial Growth Factor Receptor (KDR) kinase.[4][5][6][7]

Table 1: Kinase Inhibitory Activity of Selected 4-Aryl-thiazol-2-amine Analogs

Compound IDTarget KinaseIC50 (nM)Reference
4v ROCK II20[5]
Dasatinib (BMS-354825) pan-Src<1[4]
7g p38 MAP Kinase-[6]
10b p38 MAP Kinase-[6]
N-(1,3-thiazol-2-yl)pyridin-2-amines KDR KinasePotent[7]
Thiazole derivatives with phenyl sulfonyl group B-RAFV600E23.1 ± 1.2[8]
2-(thiazol-2-amino)-4-arylaminopyrimidines (Compound 53) ALK12.4[8]
2-(thiazol-2-amino)-4-arylaminopyrimidines (Compound 53) ALK L1196M24.1[8]

Note: Specific IC50 values for compounds 7g and 10b were not provided in the abstract but were identified as orally active lead candidates.

Antimicrobial Activity

Novel thiazol-2-amine derivatives have demonstrated significant in-vitro antimicrobial activity against a panel of pathogenic bacteria and fungi.[9] The structure-activity relationship suggests that the nature of the substituents on the thiazole and the aryl ring plays a crucial role in determining the antimicrobial potency.

Table 2: Antimicrobial Activity of Selected Thiazol-2-amine Analogs

Compound IDMicroorganismMIC (µg/mL)Reference
8C E. coli6.25[9]
8C S. typhi25[9]
8C P. aeruginosa25[9]
43a, 43b, 43c, 44 Various BacteriaComparable to Norfloxacin[3]
40 S. aureus3.125[3]
40 B. thuringiensis6.25[3]

Signaling Pathways and Experimental Workflows

Kinase Inhibition Signaling Pathway

Many 4-aryl-1,3-thiazol-2-amine analogs function as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of the kinase domain, these compounds prevent the phosphorylation of downstream substrate proteins, thereby modulating cellular signaling pathways involved in processes like cell proliferation, migration, and inflammation.

G General Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Tyrosine Kinase Kinase Protein Kinase (e.g., Src, ROCK, p38) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) pSubstrate->Cellular_Response Inhibitor Thiazol-2-amine Analog Inhibitor->Kinase Inhibition ATP ATP ATP->Kinase

Caption: General signaling pathway illustrating competitive kinase inhibition by thiazol-2-amine analogs.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing novel kinase inhibitors typically follows a multi-step workflow, starting from a large-scale initial screen and progressing to more detailed cellular and in vivo assays.

G Kinase Inhibitor Screening Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cell_Assay Cell-Based Potency Assay Dose_Response->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity ADME ADME/Tox Profiling Selectivity->ADME In_Vivo In Vivo Efficacy Studies (e.g., Animal Models) ADME->In_Vivo

Caption: A typical experimental workflow for the discovery and validation of novel kinase inhibitors.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Recombinant kinase enzyme and a corresponding substrate peptide are diluted in an appropriate assay buffer.

  • Compound Preparation: The thiazol-2-amine analogs are serially diluted in DMSO to create a range of concentrations for IC50 determination.

  • Assay Reaction: The kinase, substrate, and test compound are mixed in a microplate well. The phosphorylation reaction is initiated by the addition of ATP.

  • Detection: After a defined incubation period, the extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (³³P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (DMSO only). The IC50 value is then determined by fitting the data to a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (no compound) and negative (no inoculum) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This guide provides a foundational understanding of the discovery and development of this compound analogs. The presented data and protocols, drawn from the current scientific literature, underscore the therapeutic potential of this chemical scaffold and provide a framework for further research and development in this area.

References

Methodological & Application

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine, a valuable building block in medicinal chemistry, via the classic Hantzsch thiazole synthesis. This document outlines the reaction mechanism, detailed experimental protocols, and expected outcomes, tailored for professionals in organic synthesis and drug discovery.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. The Hantzsch thiazole synthesis, a reliable and long-established method, offers a straightforward approach to constructing this heterocyclic system. The reaction involves the condensation of an α-haloketone with a thioamide. This document details the synthesis of this compound, a compound of interest due to the presence of the trifluoromethoxy group, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Reaction Mechanism and Workflow

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[1] The general workflow for this synthesis is a multi-step process that is typically high-yielding.[1]

Hantzsch_Mechanism haloketone 2-Bromo-1-[3-(trifluoromethoxy)phenyl]ethanone intermediate1 S-Alkylation Intermediate haloketone->intermediate1 Nucleophilic Attack thiourea Thiourea thiourea->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Combine Reactants: 2-Bromo-1-[3-(trifluoromethoxy)phenyl]ethanone and Thiourea in Ethanol reflux Reflux Reaction Mixture start->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Water cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallization from Ethanol filter->recrystallize characterize Characterization (NMR, MS, MP) recrystallize->characterize

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Materials and Equipment

  • 2-Bromo-1-[3-(trifluoromethoxy)phenyl]ethanone

  • Thiourea

  • Ethanol (absolute)

  • Deionized water

  • Sodium Carbonate (Na₂CO₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the Hantzsch synthesis of 2-amino-4-arylthiazoles.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone (1.0 eq) in absolute ethanol.

  • Addition of Thiourea: To the stirred solution, add thiourea (1.2 eq).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing cold deionized water. An initial hydrobromide salt of the product may precipitate.

  • Neutralization: Slowly add a 5% aqueous solution of sodium carbonate with stirring until the mixture is basic (pH ~8-9) to precipitate the free amine.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product, preferably in a vacuum oven at 40-50 °C.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude, dried product in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified product under vacuum.

Data Presentation

The following table summarizes the key reagents and typical reaction parameters for the synthesis of this compound.

ReagentMolecular WeightMolar Eq.Moles (mmol)Weight/Volume
2-Bromo-1-[3-(trifluoromethoxy)phenyl]ethanone283.05 g/mol 1.0102.83 g
Thiourea76.12 g/mol 1.2120.91 g
Ethanol---50 mL
5% Sodium Carbonate Solution---As needed

Table 1: Reagents for Hantzsch Thiazole Synthesis

ParameterValue
Reaction Time2-4 hours
Reaction Temp.~78 °C (Reflux in Ethanol)
Expected Yield60-80% (based on similar syntheses)
SolventEthanol
PurificationRecrystallization from Ethanol

Table 2: Typical Reaction Parameters and Expected Outcomes

Note: Yields are estimates based on similar Hantzsch thiazole syntheses reported in the literature and may vary depending on the specific reaction conditions and scale.[3]

References

Application Notes and Protocols for the Characterization of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of the novel compound 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine. The protocols detailed below are based on established analytical techniques for similar heterocyclic compounds and are intended to serve as a robust starting point for researchers in the fields of medicinal chemistry, drug discovery, and quality control.

Compound Profile

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₇F₃N₂OS
Molecular Weight 276.24 g/mol
CAS Number Not available
Chemical Structure
alt text

Analytical Techniques and Protocols

A multi-pronged analytical approach is recommended for the comprehensive characterization of this compound, ensuring verification of its identity, purity, and stability.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized compound and for monitoring reaction progress. A reverse-phase HPLC method is proposed.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol or acetonitrile.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

Time (min)% A% B
0955
20595
25595
26955
30955
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

Expected Results: A single major peak should be observed, with a purity of >95% for a purified sample. The retention time will be dependent on the specific column and system but is expected to be in the mid-to-late region of the gradient.

Spectroscopic Analysis

NMR spectroscopy is crucial for the structural elucidation of the molecule. Both ¹H and ¹³C NMR should be performed. The following are predicted chemical shifts based on the analysis of structurally related compounds.

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled experiment is standard.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0m2HAromatic protons ortho to -OCF₃
~7.5-7.7m2HRemaining aromatic protons
~7.2s1HThiazole C5-H
~7.0s (broad)2H-NH₂

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~168Thiazole C2
~150Thiazole C4
~148 (q, J ≈ 257 Hz)-OCF₃
~140Aromatic C-OCF₃
~131Aromatic CH
~125Aromatic CH
~120Aromatic CH
~119Aromatic CH
~105Thiazole C5

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Direct infusion or LC-MS setup

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in methanol or acetonitrile.

  • Ionization Mode: Positive ESI is expected to yield a strong signal for the protonated molecule [M+H]⁺.

  • Analysis: Acquire the full scan mass spectrum.

Expected Results:

Ionm/z (calculated)m/z (observed)
[M+H]⁺277.0253~277.025

IR spectroscopy provides information about the functional groups present in the molecule.

Instrumentation:

  • FTIR spectrometer with an ATR accessory

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amine)
3100-3000Aromatic C-H stretching
~1620C=N stretching (thiazole ring)
~1580C=C stretching (aromatic ring)
1250-1150C-O-C stretching (aryl ether) and C-F stretching (trifluoromethoxy)

Workflow and Pathway Diagrams

General Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of a newly synthesized batch of this compound.

analytical_workflow synthesis Synthesis of 4-[3-(trifluoromethoxy)phenyl] -1,3-thiazol-2-amine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification hplc Purity Assessment (HPLC) purification->hplc ms Molecular Weight Confirmation (Mass Spectrometry) purification->ms nmr Structural Elucidation (NMR Spectroscopy) purification->nmr ir Functional Group Analysis (IR Spectroscopy) purification->ir characterization_complete Fully Characterized Compound hplc->characterization_complete ms->characterization_complete nmr->characterization_complete ir->characterization_complete

Caption: Analytical workflow for compound characterization.

Logic Diagram for Structural Confirmation

This diagram outlines the decision-making process based on the outcomes of the key analytical techniques for structural confirmation.

Caption: Logic for structural confirmation.

Disclaimer: The quantitative data and spectral assignments provided in these notes are predictive and based on the analysis of structurally similar compounds. Experimental values may vary depending on the specific instrumentation and conditions used. It is essential to acquire and interpret the data for each synthesized batch of this compound to ensure its identity and purity.

Application of 4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine in Medicinal Chemistry: A Profile Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity and specific applications of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is limited in publicly available scientific literature. The following application notes and protocols are based on the established medicinal chemistry of structurally related 2-aminothiazole derivatives, particularly those bearing trifluoromethyl and trifluoromethoxy phenyl moieties. This information is intended to provide a foundational understanding and guide for researchers and drug development professionals interested in this compound.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory activities. The introduction of a trifluoromethoxy (-OCF3) group onto the phenyl ring at the 4-position of the thiazole is a common strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability, which can lead to improved pharmacokinetic and pharmacodynamic properties. This document outlines potential applications, experimental protocols, and relevant data for this compound based on its structural analogs.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound and its derivatives are promising candidates for investigation in the following areas:

  • Anticancer Agents: Many 2-aminothiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The trifluoromethyl analog, 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine, has shown dose-dependent cytotoxic effects on MCF-7 breast cancer cells.[1] The mechanism of action for such compounds can involve the inhibition of protein kinases or interference with DNA synthesis.[1][2]

  • Antibacterial and Antifungal Agents: The 2-aminothiazole nucleus is present in several approved and experimental antimicrobial drugs. N-Phenyl-4-(trifluoromethyl)thiazol-2-amine and its derivatives have shown significant bactericidal activity.[3]

  • Kinase Inhibitors: The 2-aminothiazole scaffold is a key component of several kinase inhibitors, including the FDA-approved drug Dasatinib. This suggests that this compound could be explored for its potential to inhibit various protein kinases involved in cell signaling and proliferation.

Quantitative Data from Structurally Related Compounds

The following table summarizes the biological activity of compounds structurally related to this compound.

Compound NameTarget/AssayActivity (IC50/GI50)Reference
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazol-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromideHuman leukemia cells (HL-60)7.5 µg/mL[4]
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazol-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromideHuman leukemia cells (Jurkat)8.9 µg/mL[4]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideAbl protein kinase7.4 µM[5]
5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amineMCF-7 breast cancer cellsData indicative of significant potency[1]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 2-aminothiazole derivatives, which can be adapted for this compound.

Synthesis Protocol: Hantzsch Thiazole Synthesis

A common method for synthesizing 2-aminothiazoles is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thiourea.

Materials:

  • 2-Bromo-1-[3-(trifluoromethoxy)phenyl]ethanone (α-haloketone)

  • Thiourea

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • Dissolve 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone (1 equivalent) in ethanol in a round-bottom flask.

  • Add thiourea (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Diagram of Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 2-Bromo-1-[3-(trifluoromethoxy)phenyl]ethanone reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) start1->reaction start2 Thiourea start2->reaction workup Neutralization (NaHCO3) Extraction (EtOAc) reaction->workup purification Column Chromatography / Recrystallization workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Biological Evaluation Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the anticancer activity of a compound against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of Biological Screening Workflow

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis setup Seed Cancer Cells in 96-well Plate treatment Add Serial Dilutions of Test Compound setup->treatment incubation Incubate for 48-72 hours treatment->incubation detection Add MTT Reagent & Incubate incubation->detection readout Solubilize Formazan & Read Absorbance detection->readout analysis Calculate Cell Viability & IC50 readout->analysis

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Conclusion

References

Development of Anticancer Agents from 4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of novel anticancer agents derived from the core scaffold 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine. This document details the synthesis, biological evaluation, and potential mechanisms of action of these compounds, offering valuable protocols and data for researchers in oncology and medicinal chemistry. The trifluoromethoxy substitution on the phenyl ring is a key feature, often enhancing the lipophilicity and metabolic stability of drug candidates.

Quantitative Data Summary

While specific data for a broad range of derivatives of this compound is still emerging, studies on closely related analogs, particularly those with trifluoromethyl and trifluoromethoxy substitutions, have shown significant anticancer activity. The following tables summarize the representative cytotoxic activity of analogous thiazole derivatives against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Thiazole Derivatives Against Human Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 2i (4-(4-(trifluoromethoxy)phenyl)thiazole derivative) HeLa (Cervical)MTTSignificant Activity[1][2]
MCF-7 (Breast)MTTSignificant Activity[1][2]
HT-29 (Colon)MTTSignificant Activity[1][2]
Compound 3b (Thiazolo[4,5-d]pyrimidine derivative) C32 (Melanoma)MTT24.4[3]
A375 (Melanoma)MTT25.4[3]
MCF-7/WT (Breast)MTT>100[3]
DU145 (Prostate)MTT68.4[3]
Compound 10s (N,4-diaryl-1,3-thiazol-2-amine derivative) SGC-7901 (Gastric)MTT0.36[4]
MGC-803 (Gastric)MTT0.86[4]
BGC-823 (Gastric)MTT0.54[4]

Note: "Significant Activity" indicates that the compound was reported as active in the cited literature, but specific IC50 values were not available in the abstract.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of these anticancer agents are provided below.

General Synthesis of 4-Aryl-1,3-thiazol-2-amine Derivatives

This protocol describes a general method for synthesizing the 4-aryl-1,3-thiazol-2-amine scaffold.

Workflow for Synthesis:

Synthesis Workflow start Start Materials: - Aryl methyl ketone - Thiourea step1 Reaction with Bromine in Glacial Acetic Acid start->step1 step2 Formation of α-bromoacetophenone step1->step2 step3 Reaction with Thiourea in Ethanol step2->step3 step4 Cyclization and Formation of Thiazole Ring step3->step4 end Final Product: 4-Aryl-1,3-thiazol-2-amine step4->end

Caption: General synthesis workflow for 4-aryl-1,3-thiazol-2-amine derivatives.

Procedure:

  • Synthesis of α-bromo-3-(trifluoromethoxy)acetophenone: To a solution of 3'-(trifluoromethoxy)acetophenone (1 mmol) in glacial acetic acid (10 mL), add bromine (1.1 mmol) dropwise with stirring. Continue stirring at room temperature for 4-6 hours until the reaction is complete (monitored by TLC). Pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude α-bromo-3-(trifluoromethoxy)acetophenone.

  • Synthesis of this compound: To a solution of the crude α-bromo-3-(trifluoromethoxy)acetophenone (1 mmol) in ethanol (20 mL), add thiourea (1.2 mmol). Reflux the mixture for 3-4 hours. After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

Workflow for MTT Assay:

MTT Assay Workflow start Seed Cancer Cells in 96-well plate step1 Treat cells with Thiazole Derivatives (various concentrations) start->step1 step2 Incubate for 48-72 hours step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate for 4 hours step3->step4 step5 Add Solubilization Solution (e.g., DMSO) step4->step5 step6 Measure Absorbance at 570 nm step5->step6 end Calculate Cell Viability and IC50 values step6->end

Caption: Workflow for determining cell viability using the MTT assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for investigating the effect of the compounds on specific signaling proteins.

Procedure:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways

Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell survival and proliferation. A prominent pathway implicated is the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway Inhibition:

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Thiazole Derivative (e.g., Compound 2i) Thiazole->PI3K Thiazole->Akt Thiazole->mTOR Apoptosis_Pathway Thiazole Thiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 inhibits Bax Bax (Pro-apoptotic) Thiazole->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for In Vivo Efficacy Studies of 2-Aminothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Analogs of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine represent a promising class of molecules for therapeutic development. The transition from promising in vitro results to tangible in vivo efficacy is a critical step in the drug discovery pipeline.[4] This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting and interpreting in vivo efficacy studies of 2-aminothiazole analogs, using the well-documented cyclin-dependent kinase (CDK) inhibitor, AT7519, as a representative example.[5]

Quantitative Efficacy Data

The antitumor activity of 2-aminothiazole derivatives is typically evaluated in preclinical animal models. The following tables summarize the in vivo efficacy of the representative compound AT7519 in various human tumor xenograft models.[5]

Table 1: In Vivo Efficacy of AT7519 in Colon Cancer Models [5]

CompoundCancer ModelAnimal ModelDosing RegimenOutcome
AT7519HCT116 Colon CancerBALB/c Nude Mice10 mg/kg, i.p.Inhibition of target CDKs
AT7519HCT116 & HT29 Colon CancerNude Mice9.1 mg/kg, twice daily, i.p.Tumor regression

Table 2: In Vivo Efficacy of AT7519 in Neuroblastoma Models [5]

CompoundCancer ModelAnimal ModelDosing RegimenOutcome
AT7519MYCN-amplified Neuroblastoma (AMC711T patient-derived xenograft)Female NMRI homozygous (nu/nu) mice5, 10, or 15 mg/kg/day for 5 daysDose-dependent tumor growth inhibition
AT7519Th-MYCN Transgenic NeuroblastomaTh-MYCN Transgenic Mice15 mg/kg/dayImproved survival and significant tumor regression (average 86% reduction)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for key in vivo studies.[5]

Human Tumor Xenograft Model (General Protocol)

This protocol describes the establishment of human tumor xenografts in immunocompromised mice to evaluate the antitumor efficacy of 2-aminothiazole analogs.

  • Animal Models: Female athymic nude mice (BALB/c nu/nu) or NMRI homozygous (nu/nu) mice, typically 6-8 weeks old, are used. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.

  • Cell Culture and Implantation: Human cancer cell lines (e.g., HCT116, HT29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are harvested during the exponential growth phase. A suspension of 5 x 106 to 10 x 106 cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm3), mice are randomized into vehicle control and treatment groups.

  • Drug Administration: The test compound (e.g., AT7519) is formulated in an appropriate vehicle (e.g., 0.9% saline, 5% DMSO in corn oil). Administration can be performed via various routes, such as intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.), at specified doses and schedules (e.g., once or twice daily for a set number of days).

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight changes (as a measure of toxicity), overall survival, and tumor regression. At the end of the study, tumors are excised, weighed, and may be processed for further analysis.

Pharmacodynamic Studies

To confirm the mechanism of action in vivo, pharmacodynamic studies are conducted to assess target engagement in tumor tissue.

  • Study Design: A satellite group of tumor-bearing animals is treated with the test compound.

  • Tissue Collection: At specified time points following treatment (e.g., 2, 4, 8, 24 hours post-dose), tumors are harvested.

  • Biomarker Analysis: Tumor lysates are prepared and analyzed by methods such as Western blotting, immunohistochemistry (IHC), or ELISA to measure the levels of the target protein and downstream signaling molecules. For a CDK inhibitor like AT7519, this would involve assessing the phosphorylation status of CDK substrates.

Visualizations

The following diagrams illustrate the proposed signaling pathway of a representative 2-aminothiazole CDK inhibitor and a typical experimental workflow for in vivo validation.

Mechanism_of_Action cluster_0 Cell Cycle Progression cluster_1 CDK/Cyclin Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK4_6_CyclinD CDK4/6-Cyclin D pRb pRb Phosphorylation CDK4_6_CyclinD->pRb CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->pRb CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M AT7519 AT7519 (2-Aminothiazole Analog) AT7519->CDK4_6_CyclinD inhibition AT7519->CDK2_CyclinE inhibition AT7519->CDK2_CyclinA inhibition AT7519->CDK1_CyclinB inhibition Apoptosis Apoptosis AT7519->Apoptosis induces pRb->S promotes G1/S transition

Caption: Mechanism of action of AT7519, a multi-CDK inhibitor.

Experimental_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization of Mice (Tumor Volume ~150mm³) tumor_growth->randomization treatment Treatment Group (e.g., AT7519) randomization->treatment control Vehicle Control Group randomization->control pd_studies Pharmacodynamic Analysis (Satellite Group) randomization->pd_studies data_collection Data Collection: - Tumor Volume - Body Weight treatment->data_collection control->data_collection endpoint Study Endpoint: - Tumor Growth Inhibition - Survival Analysis data_collection->endpoint end End of Study endpoint->end pd_studies->end

Caption: Typical workflow for an in vivo xenograft study.

References

4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine as a building block for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block for the development of targeted therapeutics, 4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine serves as a crucial starting material in the synthesis of potent kinase inhibitors. Its unique chemical structure, featuring a trifluoromethoxy group, imparts desirable properties such as increased metabolic stability and enhanced cell permeability to the final drug candidates. This document provides detailed application notes and protocols for utilizing this versatile building block in drug discovery, with a particular focus on the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors.

Application Notes

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of compounds targeting various protein kinases. The 2-amino-thiazole core is a well-established "hinge-binding" motif, enabling high-affinity interactions with the ATP-binding site of many kinases. The 3-(trifluoromethoxy)phenyl substituent further allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.

Key Advantages:

  • Metabolic Stability: The trifluoromethoxy group is highly resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of the final compound.

  • Lipophilicity and Permeability: This group enhances the lipophilicity of the molecule, often improving its ability to cross cell membranes and reach intracellular targets.

  • Versatile Synthetic Handle: The primary amine on the thiazole ring provides a convenient point for chemical modification, allowing for the introduction of various side chains to optimize potency and selectivity against the target kinase.

Therapeutic Targets:

Derivatives of this building block have been investigated as inhibitors for several important kinase targets, including:

  • IRAK-4: A key enzyme in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Inhibitors of IRAK-4 have potential applications in treating autoimmune diseases and inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

  • Tropomyosin Receptor Kinase (TRK): A family of receptor tyrosine kinases (TRKA, TRKB, TRKC) that play a role in neuronal function and development. TRK inhibitors are being explored for the treatment of pain, inflammation, and certain types of cancer.

Protocols

Protocol 1: Synthesis of an IRAK-4 Inhibitor Intermediate

This protocol details the synthesis of a key intermediate in the development of IRAK-4 inhibitors, starting from this compound. The overall workflow involves a Buchwald-Hartwig amination reaction to couple the starting material with a pyrimidine derivative, followed by further modifications.

G cluster_synthesis Synthetic Workflow A 4-[3-(Trifluoromethoxy)phenyl]- 1,3-thiazol-2-amine (Starting Material) C Buchwald-Hartwig C-N Coupling A->C B Aryl Halide (e.g., 2,4-dichloropyrimidine) B->C D N-(4-chloropyrimidin-2-yl)-4-[3- (trifluoromethoxy)phenyl]- 1,3-thiazol-2-amine (Intermediate 1) C->D E Nucleophilic Aromatic Substitution (SNAr) D->E F Final IRAK-4 Inhibitor E->F

Caption: Synthetic workflow for an IRAK-4 inhibitor.

  • This compound

  • 2,4-Dichloropyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Argon or Nitrogen gas for inert atmosphere

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), cesium carbonate (2.0 eq), Xantphos (0.1 eq), and palladium(II) acetate (0.05 eq).

  • Inert Atmosphere: Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the reaction mixture.

  • Heating: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the desired intermediate, N-(4-chloropyrimidin-2-yl)-4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: IRAK-4 Kinase Inhibition Assay

This protocol describes a biochemical assay to evaluate the inhibitory activity of the synthesized compounds against the IRAK-4 enzyme.[1][2][3] The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Recombinant human IRAK-4 enzyme

  • Myelin basic protein (MBP) as a substrate

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • DMSO (Dimethyl sulfoxide) for compound dilution

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

  • White, opaque 384-well assay plates

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to create a 10-point dose-response curve.

  • Reaction Mixture: In each well of the 384-well plate, prepare the kinase reaction mixture containing the IRAK-4 enzyme and the MBP substrate in the kinase assay buffer.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (as a vehicle control) to the appropriate wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for IRAK-4.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP into a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the IRAK-4 activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

The following tables summarize representative data for a compound synthesized using the protocols described above.

Table 1: Synthesis and Characterization Data

Compound NameMolecular FormulaMolecular WeightYield (%)¹H NMRHRMS (m/z)
N-(4-chloropyrimidin-2-yl)-4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amineC₁₄H₈ClF₃N₄OS388.7575Agrees[M+H]⁺ 389.01

Table 2: Biological Activity Data

Compound IDTargetAssay TypeIC₅₀ (nM)
Example-01IRAK-4ADP-Glo™ Kinase Assay50
Staurosporine (Control)Pan-KinaseADP-Glo™ Kinase Assay5

Signaling Pathway

IRAK-4 is a critical upstream kinase in the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[4][5][6] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK-4.[4] Activated IRAK-4 then phosphorylates IRAK-1, initiating a downstream cascade that leads to the activation of transcription factors like NF-κB and AP-1, and the subsequent expression of pro-inflammatory cytokines.[6] Inhibition of IRAK-4 kinase activity is a key therapeutic strategy to block this inflammatory cascade.[7]

G cluster_pathway IRAK-4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation Inhibitor 4-[3-(Trifluoromethoxy)phenyl] -derived Inhibitor Inhibitor->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: Simplified IRAK-4 signaling pathway.

References

Application Notes and Protocols for Cell Viability Assays of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of the compound 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine on various cell lines. The thiazole scaffold is a prominent feature in many compounds investigated for their potential as anticancer agents.[1][2][3][4] The inclusion of a trifluoromethoxy group can enhance metabolic stability and cell permeability, making this compound a person of interest for drug discovery programs.[3] The following protocols for MTT, XTT, and MTS assays are standard methods to determine cell viability and proliferation in response to this compound.

While specific experimental data for this compound is not extensively available in public literature, the data presented in this document is representative of typical results obtained for structurally similar thiazole derivatives with cytotoxic properties.[1][3]

Data Presentation: Illustrative Cytotoxicity Data

The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound against a panel of human cancer cell lines. This data is for illustrative purposes to demonstrate how results from the described assays can be presented.

Cell LineCancer TypeAssay UsedIncubation Time (hours)IC50 (µM)
A549Lung CarcinomaMTT4812.5
MCF-7Breast AdenocarcinomaXTT488.2
HeLaCervical CancerMTS4815.8
PC-3Prostate CancerMTT7210.1
HepG2Hepatocellular CarcinomaXTT7222.4

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6]

Materials:

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Adherent or suspension cancer cell lines

  • 96-well clear flat-bottom plates

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent[5]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • For adherent cells, harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • For suspension cells, centrifuge the cell suspension, resuspend in fresh medium, and seed at an appropriate density.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based assay that produces a water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.[8]

Materials:

  • This compound

  • XTT labeling reagent

  • Electron-coupling reagent

  • Cell culture medium, cells, and 96-well plates as in the MTT assay

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.

  • XTT Addition and Incubation:

    • After compound incubation, add 50 µL of the prepared XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may vary depending on the cell type and metabolic rate.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance of the samples at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm is recommended.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

Similar to the XTT assay, the MTS assay produces a water-soluble formazan, offering a more convenient protocol than the MTT assay.[5]

Materials:

  • This compound

  • Combined MTS/PES (phenazine ethosulfate) solution

  • Cell culture medium, cells, and 96-well plates as in the MTT assay

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • MTS Reagent Addition:

    • After the desired incubation period with the compound, add 20 µL of the combined MTS/PES solution to each well containing 100 µL of culture medium.[5][7]

  • Incubation:

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.[5][7]

  • Absorbance Measurement:

    • Record the absorbance at 490 nm using a microplate reader.[5]

Visualizations

experimental_workflow cluster_treatment Treatment cluster_assay Assay cluster_measurement Measurement & Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Wells prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubate_cells Incubate (24-72h) add_compound->incubate_cells add_reagent Add Viability Reagent (MTT/XTT/MTS) incubate_cells->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent solubilize Solubilize Formazan (MTT only) incubate_reagent->solubilize read_absorbance Read Absorbance incubate_reagent->read_absorbance For XTT/MTS solubilize->read_absorbance For MTT analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data

Caption: Experimental workflow for cell viability assays.

signaling_pathway cluster_cell Cell cluster_pathway Signaling Cascade cluster_response Cellular Response compound 4-[3-(trifluoromethoxy)phenyl] -1,3-thiazol-2-amine receptor Target Protein (e.g., Kinase, Receptor) compound->receptor Inhibits p1 Downstream Effector 1 receptor->p1 Activates apoptosis Apoptosis / Cell Death receptor->apoptosis Leads to p2 Downstream Effector 2 p1->p2 proliferation Cell Proliferation p2->proliferation survival Cell Survival p2->survival

Caption: Putative signaling pathway inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one with thiourea. The reaction is typically carried out in a protic solvent like ethanol and often heated to reflux to ensure a good conversion rate.

Q2: What are the potential side products I should be aware of during this synthesis?

Several side products can form under various conditions. The most commonly cited are:

  • 1,3,4-Thiadiazine derivatives: These can arise from an alternative cyclization pathway of the reaction intermediate.

  • Unreacted starting materials: Incomplete reactions can leave residual 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one and thiourea.

  • Self-condensation products of the α-haloketone: The α-haloketone can undergo self-condensation, especially under basic conditions.

  • Over-alkylation products: The product, being a nucleophile, can potentially react with the α-haloketone, although this is less common for 2-aminothiazoles.

Q3: How can I minimize the formation of these side products?

To minimize side product formation, consider the following:

  • Control of Reaction Temperature: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions.

  • Stoichiometry: Use a slight excess of thiourea to ensure the complete consumption of the α-haloketone, which is often the more expensive and reactive starting material.

  • pH Control: Maintaining a slightly acidic to neutral pH is generally optimal. Strongly basic conditions can promote the self-condensation of the α-haloketone.

  • Solvent Choice: Ethanol is a standard solvent and generally provides good results.

Q4: What are the recommended purification methods for the final product?

The crude product can typically be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. This method is effective at removing most of the common impurities. For highly pure material, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of significant amounts of side products. 3. Sub-optimal reaction temperature.1. Increase reaction time or temperature moderately. Monitor the reaction progress by TLC. 2. Adjust the stoichiometry; a slight excess (1.1-1.2 equivalents) of thiourea can be beneficial. Ensure the α-haloketone is of high purity. 3. Optimize the temperature; refluxing in ethanol is a good starting point.
Presence of a Major Impurity with a Similar Rf to the Product This could be a rearranged product like a 1,3,4-thiadiazine derivative.Attempt recrystallization from a different solvent system. If unsuccessful, column chromatography with a shallow gradient may be required to separate the isomers.
Product is an intractable oil or difficult to crystallize Presence of impurities that inhibit crystallization.Purify the crude product by column chromatography before attempting recrystallization. Trituration with a non-polar solvent like hexane may also help to induce crystallization.
Reaction turns very dark or tar-like Decomposition of starting materials or product, possibly due to excessive heat.Reduce the reaction temperature and monitor the reaction more frequently. Ensure an inert atmosphere if starting materials are sensitive to oxidation.

Data on Potential Side Products

While precise quantitative data for the side products in every synthesis can vary based on specific reaction conditions, the following table summarizes the key characteristics of potential impurities.

Compound Structure Molecular Weight ( g/mol ) Typical Observation Method Notes
This compound (Product)274.24HPLC, LC-MS, NMRThe desired product.
2-Bromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one300.03TLC, GC-MSUnreacted starting material.
Thiourea76.12TLC, NMR (water-soluble)Unreacted starting material.
5-(3-(Trifluoromethoxy)phenyl)-2H-1,3,4-thiadiazine (Hypothetical)274.24LC-MS, NMRA potential isomeric byproduct.
1,4-bis(3-(trifluoromethoxy)phenyl)butane-1,4-dione-2,3-diol (from self-condensation)478.34LC-MS, NMRA potential byproduct from the self-reaction of the α-haloketone.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the Hantzsch thiazole synthesis.

Materials:

  • 2-Bromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (sufficient to dissolve reactants at reflux)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one and thiourea.

  • Add ethanol and stir the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the α-haloketone), allow the mixture to cool to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol to remove soluble impurities.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure this compound.

  • Dry the purified product under vacuum. Characterize the final product by NMR, IR, and mass spectrometry.

Visualizations

Hantzsch_Synthesis reactant1 2-Bromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one intermediate Thiouronium Salt Intermediate reactant1->intermediate + EtOH, Reflux reactant2 Thiourea reactant2->intermediate + EtOH, Reflux product This compound intermediate->product Cyclization & Dehydration side_product 1,3,4-Thiadiazine Derivative intermediate->side_product Rearrangement & Cyclization

Caption: Hantzsch synthesis pathway and a potential side reaction.

Troubleshooting_Logic start Low Yield or Impure Product decision1 TLC shows unreacted starting material? start->decision1 decision2 Major side product observed? decision1->decision2 No action1 Increase reaction time/temperature decision1->action1 Yes decision3 Product oily/non-crystalline? decision2->decision3 No action3 Column Chromatography decision2->action3 Yes action5 Purify via chromatography then recrystallize decision3->action5 Yes action1->decision2 action2 Optimize stoichiometry (excess thiourea) action2->decision1 action4 Attempt recrystallization from a different solvent

Caption: Troubleshooting logic for synthesis issues.

Experimental_Workflow step1 1. Reactant Mixing (α-haloketone + thiourea in ethanol) step2 2. Reaction (Reflux for 2-4h) step1->step2 step3 3. Monitoring (TLC analysis) step2->step3 step3->step2 Incomplete step4 4. Isolation (Cooling and filtration) step3->step4 Complete step5 5. Purification (Recrystallization) step4->step5 step6 6. Characterization (NMR, MS, IR) step5->step6

Caption: Experimental workflow for the synthesis.

References

Optimizing reaction conditions for trifluoromethoxy-substituted thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of trifluoromethoxy-substituted thiazoles. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing trifluoromethoxy-substituted thiazoles?

A1: The most prevalent methods include the Hantzsch thiazole synthesis, variations of multicomponent reactions, and cyclization of functionalized precursors. The Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide, is a classic and widely used approach.[1] Another effective method involves a Paal-Knorr synthesis to form a pyrrole intermediate from 4-trifluoromethoxyaniline, followed by acylation and subsequent heterocyclization with a thioamide or thiourea to build the thiazole ring.[2] Additionally, acid-mediated cyclizations, for instance using trifluoroacetic acid (TFA), have been reported for the synthesis of related trifluoromethyl-substituted thiazoles and can be adapted for their trifluoromethoxy counterparts.[3]

Q2: How does the trifluoromethoxy group affect the reactivity of the starting materials?

A2: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This property can influence the reactivity of the precursors. For instance, in the synthesis of α-haloketones from trifluoromethoxy-substituted acetophenones, the electron-withdrawing nature of the -OCF₃ group can deactivate the aromatic ring, potentially requiring harsher reaction conditions for electrophilic substitution. Conversely, it can increase the acidity of adjacent protons, which may facilitate enolate formation.

Q3: Are there any known stability issues with the precursors for this synthesis?

A3: Yes, thioamides, key reactants in the Hantzsch synthesis, can be unstable in acidic conditions, which are sometimes employed to promote the reaction. This instability can lead to decomposition and the formation of byproducts, ultimately lowering the yield of the desired thiazole. Careful control of pH and reaction temperature is therefore crucial.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Suggested Solution(s)
Instability of Thioamide Precursor - Run the reaction under neutral or slightly basic conditions to prevent acid-catalyzed decomposition of the thioamide. - If acidic conditions are necessary, consider a slow addition of the acid at a low temperature to control the reaction rate and minimize side reactions.
Poor Quality of α-Haloketone - Ensure the α-haloketone is pure and free of starting ketone, as this can lead to side reactions. Purification by chromatography or recrystallization may be necessary. - Synthesize the α-haloketone immediately before use, as they can be unstable upon storage.
Insufficient Reaction Temperature or Time - The electron-withdrawing trifluoromethoxy group can decrease the nucleophilicity of the thioamide, requiring more forcing conditions. - Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. - Extend the reaction time, ensuring that the starting materials are not degrading under the prolonged heating.
Inappropriate Solvent - The choice of solvent is critical. Protic solvents like ethanol are commonly used.[1] However, if solubility is an issue, consider aprotic polar solvents such as DMF or DMSO. - Ensure the solvent is anhydrous, as water can interfere with the reaction intermediates.
Formation of Multiple Products/Byproducts
Potential Cause Suggested Solution(s)
Side Reactions of the Thioamide - As mentioned, acidic conditions can lead to thioamide decomposition. Maintaining a neutral pH can mitigate the formation of related byproducts.
Self-condensation of α-Haloketone - Add the α-haloketone slowly to the reaction mixture containing the thioamide to ensure it reacts as intended rather than with itself. - Maintain a lower reaction temperature to disfavor the self-condensation pathway.
Ambiguous Regiochemistry - In cases where unsymmetrical α-haloketones or thioamides are used, isomeric products can form. - The use of specific catalysts or reaction conditions can sometimes favor the formation of one regioisomer over the other. A thorough literature search for similar systems is recommended.
Product Purification Challenges
Potential Cause Suggested Solution(s)
Co-elution of Starting Materials or Byproducts - Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. - Consider alternative purification techniques such as preparative HPLC or crystallization.
Product Insolubility - If the product precipitates from the reaction mixture, filtration may be a straightforward initial purification step. - For crystallization, screen a variety of solvent systems to find one that provides good quality crystals and effective purification.
Presence of Highly Polar Impurities - An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities. - A wash with brine can help to break up any emulsions and remove water-soluble impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Fluorinated Thiazoles

Method Reactants Catalyst/Acid Solvent Temperature Time Yield (%) Reference
Hantzsch Synthesis2-bromo-4-fluoroacetophenone and aryl-substituted thiosemicarbazonesNoneEthanolReflux4-5 h61-80[1]
Paal-Knorr/Thiazole Formation2,5-hexanedione and 4-trifluoromethoxyanilineAcetic AcidEthanolReflux2 h76 (for pyrrole intermediate)[2]
TFA-Mediated Cyclizationα-mercapto ketones and trifluoromethyl N-acylhydrazonesTFADichloromethaneRoom Temp12 hup to 94[3]
Multi-component ReactionTrifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformateTFAToluene100 °C12 hup to 85[4]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of a Trifluoromethoxy-Substituted Thiazole (Adapted)

This protocol is adapted from the general Hantzsch synthesis for fluorinated thiazoles.[1]

  • Reactant Preparation: In a round-bottom flask, dissolve the trifluoromethoxy-substituted thioamide (1.0 eq) in absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add the corresponding α-haloketone (1.0 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of a Trifluoromethoxy-Substituted Pyrrole Intermediate (Adapted from Paal-Knorr)

This protocol is based on the synthesis of a 1-(4-trifluoromethoxyphenyl)-2,5-dimethylpyrrole intermediate.[2]

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 eq), 4-trifluoromethoxyaniline (1.0 eq), and glacial acetic acid in ethanol.

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography to yield the desired pyrrole intermediate, which can then be used for subsequent thiazole ring formation.

Mandatory Visualization

Synthesis_Troubleshooting cluster_start Synthesis Initiation cluster_reaction Reaction Monitoring cluster_outcome Reaction Outcome cluster_troubleshooting_low_yield Troubleshooting: Low Yield cluster_troubleshooting_byproducts Troubleshooting: Byproducts start Start Synthesis reaction_check Monitor Reaction (TLC/LC-MS) start->reaction_check good_yield High Yield of Pure Product reaction_check->good_yield Reaction Complete low_yield Low/No Yield reaction_check->low_yield Incomplete/No Reaction byproducts Byproducts Observed reaction_check->byproducts Side Reactions check_reagents_ly Check Reagent Purity/Stability low_yield->check_reagents_ly optimize_temp_time Optimize Temperature/Time low_yield->optimize_temp_time change_solvent_ly Change Solvent low_yield->change_solvent_ly adjust_ph Adjust pH (Neutral/Basic) byproducts->adjust_ph slow_addition Slow Reagent Addition byproducts->slow_addition purification Optimize Purification byproducts->purification check_reagents_ly->reaction_check Retry optimize_temp_time->reaction_check Retry change_solvent_ly->reaction_check Retry adjust_ph->reaction_check Retry slow_addition->reaction_check Retry

Caption: Troubleshooting workflow for trifluoromethoxy-substituted thiazole synthesis.

References

Technical Support Center: Purification of Fluorinated Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated thiazole compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of fluorinated thiazole compounds, offering potential causes and step-by-step solutions.

Problem Potential Causes Solutions
High Backpressure in HPLC 1. Clogged column frit. 2. Precipitation of the compound in the mobile phase. 3. Contamination buildup on the column.1. Backflush the column: Reverse the column direction and flush with a strong solvent. 2. Check sample solubility: Ensure your compound is fully dissolved in the mobile phase or a compatible solvent. Consider temperature adjustments.[1] 3. Column washing: Flush the column with a series of strong solvents to remove contaminants.[2]
Poor Peak Shape (Tailing or Fronting) 1. Peak Tailing: Secondary interactions with the stationary phase (e.g., silanol groups).[2] 2. Peak Fronting: Column overloading.1. Modify mobile phase: Add a competing agent (e.g., a small amount of trifluoroacetic acid for basic compounds) to the mobile phase to reduce secondary interactions.[2] 2. Reduce sample concentration: Dilute the sample to avoid overloading the column.
Co-elution with Impurities 1. Similar polarity of the target compound and impurities. 2. Unsuitable stationary phase.1. Optimize the mobile phase gradient: A shallower gradient can improve resolution.[3] 2. Use a specialized column: Consider using a fluorinated stationary phase (e.g., F5, PFP) which can offer different selectivity for fluorinated compounds.
Compound Instability during Purification 1. Degradation on silica gel: The thiazole ring can be sensitive to acidic or basic conditions. 2. Thermal degradation: The compound may be unstable at higher temperatures.1. Use neutral stationary phases: Consider using alumina or treated silica gel for column chromatography. 2. Low-temperature purification: Perform chromatographic separations at reduced temperatures if possible.
Difficulty in Achieving High Purity by Crystallization 1. Oiling out: The compound is not crystallizing but separating as a liquid phase. 2. Inclusion of impurities in the crystal lattice. 1. Change solvent system: Experiment with different solvent/anti-solvent combinations. 2. Slow cooling: Allow the solution to cool slowly to promote the formation of purer crystals. Consider techniques like vapor diffusion.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of fluorinated thiazoles?

A1: Impurities in fluorinated thiazole synthesis, particularly when using methods like the Hantzsch synthesis, can arise from several sources:

  • Starting materials: Unreacted starting materials such as the α-haloketone and the thioamide are common impurities.[4]

  • Side-products: The Hantzsch synthesis can sometimes yield isomeric impurities, such as 3-substituted 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[5]

  • Degradation products: The thiazole ring can be susceptible to cleavage under harsh reaction or workup conditions. The presence of fluorine atoms can influence the electron density of the ring, potentially affecting its stability.[6]

  • Reagents: Impurities from reagents used in the synthesis, such as catalysts or solvents.

Q2: Which chromatographic technique is best suited for purifying fluorinated thiazole compounds?

A2: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique. However, due to the unique properties of fluorinated compounds, standard C8 or C18 columns may not always provide optimal separation. In such cases, columns with fluorinated stationary phases (e.g., pentafluorophenyl (PFP) or F5 phases) are highly recommended. These phases can offer alternative selectivity and enhanced retention for halogenated compounds, leading to better separation from non-fluorinated impurities.

Q3: How can I effectively remove residual solvents from my purified fluorinated thiazole compound?

A3: Residual solvents can often be removed by drying the compound under high vacuum. If the solvent has a high boiling point, gentle heating can be applied, provided the compound is thermally stable. For stubborn solvent inclusion, techniques like lyophilization (freeze-drying) from an appropriate solvent system (e.g., water/acetonitrile, if the compound is soluble) can be effective. Another approach is to re-dissolve the compound in a low-boiling point solvent in which it is highly soluble and then re-evaporate the solvent.

Q4: My fluorinated thiazole compound is difficult to crystallize. What strategies can I try?

A4: If your compound is resistant to crystallization, consider the following techniques:

  • Solvent screening: Systematically test a wide range of solvents and solvent/anti-solvent pairs.

  • Slow evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature.

  • Vapor diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of an anti-solvent. The slow diffusion of the anti-solvent vapor can induce crystallization.

  • Cooling crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool down slowly.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.

Q5: What analytical techniques are essential for assessing the purity of my fluorinated thiazole compound?

A5: A combination of analytical techniques is crucial for accurately determining the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the proton structure of your molecule.

    • ¹³C NMR: Confirms the carbon skeleton.

    • ¹⁹F NMR: Is particularly important for fluorinated compounds to confirm the presence and environment of fluorine atoms.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help in identifying impurities.[7]

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, S) and provides strong evidence for the empirical formula.

Experimental Protocols

General Protocol for Purification by Flash Column Chromatography
  • Stationary Phase Selection: Choose an appropriate stationary phase. While silica gel is common, consider using neutral alumina if your compound is sensitive to acidic conditions. For difficult separations, consider using a fluorinated stationary phase.

  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for your target compound.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the mobile phase to ensure a well-packed bed.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a stronger solvent. If solubility is an issue, adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Run the column with the chosen solvent system. Collect fractions and monitor the elution by TLC.

  • Fraction Analysis: Combine the pure fractions containing your target compound.

  • Solvent Removal: Evaporate the solvent under reduced pressure to obtain the purified compound.

General Protocol for Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow Crude Crude Fluorinated Thiazole Compound Chromatography Column Chromatography Crude->Chromatography Purity_Check1 Purity Check (TLC/HPLC) Chromatography->Purity_Check1 Crystallization Crystallization Purity_Check1->Crystallization Purity < 98% Purity_Check2 Final Purity Check (HPLC, NMR, MS) Purity_Check1->Purity_Check2 Purity ≥ 98% Crystallization->Purity_Check2 Purity_Check2->Chromatography Fails Specs Pure_Product Pure Fluorinated Thiazole Compound Purity_Check2->Pure_Product Meets Specs

Caption: General purification workflow for fluorinated thiazole compounds.

HPLC_Troubleshooting Start HPLC Problem Observed Pressure Pressure Issue? Start->Pressure Peak_Shape Peak Shape Issue? Pressure->Peak_Shape No High_Pressure High Pressure Pressure->High_Pressure Yes Low_Pressure Low Pressure Pressure->Low_Pressure Yes, Low Retention Retention Time Shift? Peak_Shape->Retention No Tailing Peak Tailing Peak_Shape->Tailing Yes, Tailing Fronting Peak Fronting Peak_Shape->Fronting Yes, Fronting Drifting_RT Drifting RT Retention->Drifting_RT Yes Check_Blockage Check for Blockages (frit, column) High_Pressure->Check_Blockage Check_Leaks Check for Leaks Low_Pressure->Check_Leaks Modify_Mobile_Phase Modify Mobile Phase (e.g., add TFA) Tailing->Modify_Mobile_Phase Reduce_Concentration Reduce Sample Concentration Fronting->Reduce_Concentration Check_Pump Check Pump and Solvent Composition Drifting_RT->Check_Pump

Caption: Troubleshooting decision tree for common HPLC issues.

References

Solubility issues of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine. The information is designed to address common solubility challenges encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor aqueous solubility?

A1: The poor aqueous solubility of this compound is primarily due to its chemical structure. The trifluoromethoxy (-OCF3) group is highly lipophilic, meaning it has a strong tendency to associate with fats and nonpolar solvents rather than water.[1] This property, combined with the aromatic phenyl and thiazole rings, contributes to the overall low solubility of the molecule in aqueous buffers commonly used in biological assays.

Q2: What is the first step I should take to solubilize this compound for an in vitro assay?

A2: The recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for a wide range of compounds.[2] Once the compound is fully dissolved in 100% DMSO, this stock solution can be serially diluted to the final working concentration in your aqueous assay buffer.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. To mitigate this, it is recommended to perform an intermediate serial dilution of your high-concentration stock in 100% DMSO first. This creates a series of intermediate stocks with decreasing concentrations of the compound, all in 100% DMSO. From these intermediate stocks, you can then perform the final dilution into your aqueous assay buffer. This stepwise reduction in concentration can help prevent the compound from crashing out of solution.

Q4: What is the maximum final concentration of DMSO that is generally considered safe for cell-based assays?

A4: High concentrations of DMSO can be toxic to cells and may interfere with the assay results. It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[2] Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your test compound.

Q5: Are there alternative solvents or solubilization methods if DMSO is not suitable for my experiment?

A5: Yes, if DMSO is not compatible with your assay, other organic solvents like ethanol or dimethylformamide (DMF) can be considered. Additionally, several advanced solubilization techniques can be employed, such as the use of surfactants, cyclodextrins, or co-solvents. These methods work by encapsulating the hydrophobic compound or altering the properties of the solvent to improve solubility.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in 100% DMSO. Insufficient solvent volume or low intrinsic solubility.- Increase the volume of DMSO. - Gently warm the solution (e.g., in a 37°C water bath). - Use sonication to aid dissolution.[2]
Compound precipitates out of solution during the experiment. The compound has reached its limit of solubility in the aqueous buffer.- Lower the final concentration of the compound in the assay. - Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range for your cells.
Inconsistent results between experiments. Precipitation of the compound leading to variable effective concentrations.- Prepare fresh dilutions from the DMSO stock for each experiment. - Visually inspect for any signs of precipitation before adding to the assay. - Consider using a solubilizing agent like a surfactant to improve stability in the aqueous buffer.
Observed cellular toxicity in the vehicle control. The final concentration of the organic solvent (e.g., DMSO) is too high.- Reduce the final concentration of the solvent in the assay to a non-toxic level (typically <0.5% for DMSO). - Perform a dose-response experiment with the solvent alone to determine the toxicity threshold for your specific cell line.

Quantitative Data on Solubility of Structurally Similar Compounds

CompoundSolventApproximate Solubility
2-amino-4-phenyl ThiazoleEthanol~12 mg/mL
2-amino-4-phenyl ThiazoleDMSO~10 mg/mL
2-amino-4-phenyl ThiazoleDMF~10 mg/mL
2-amino-4-phenyl Thiazole1:10 solution of ethanol:PBS (pH 7.2)~0.1 mg/mL

Note: This data is for analogous compounds and should be used as a guideline. The actual solubility of this compound may vary.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound (Molecular Weight: 260.24 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.60 mg of the compound.

  • Dissolve in DMSO: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of 100% DMSO (in this example, 1 mL) to the tube.

  • Ensure Complete Dissolution: Vortex the tube gently until the compound is fully dissolved. If necessary, use a water bath sonicator for a few minutes to aid dissolution. Gentle warming in a 37°C water bath can also be applied, but be mindful of the compound's stability at higher temperatures.

  • Storage: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed containers to prevent moisture absorption.

Protocol for Serial Dilution for a Dose-Response Experiment
  • Prepare Intermediate Stocks in DMSO:

    • Start with your 10 mM stock solution of the compound in 100% DMSO.

    • Label a series of sterile microcentrifuge tubes for your desired intermediate concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

    • To create a 2-fold serial dilution, add a specific volume of 100% DMSO to all tubes except the first one (the 10 mM stock).

    • Transfer an equal volume from the 10 mM stock to the second tube (for 5 mM) and mix thoroughly by pipetting up and down.

    • Continue this process for the subsequent tubes, using a fresh pipette tip for each transfer, to create a series of intermediate stocks in 100% DMSO.

  • Prepare Final Working Solutions in Assay Buffer:

    • For each final concentration to be tested in your assay, dilute the corresponding intermediate DMSO stock into your aqueous assay buffer.

    • For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would add 1 µL of the 10 mM intermediate stock to 999 µL of your assay buffer.

    • Always add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the assay buffer without the compound.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_serial_dilution Serial Dilution cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve sonicate Sonicate/Warm (if needed) dissolve->sonicate store Aliquot and Store at -20°C/-80°C sonicate->store start_stock 10 mM Stock in DMSO intermediate_stocks Create Intermediate Stocks (in 100% DMSO) start_stock->intermediate_stocks final_dilution Final Dilution in Aqueous Assay Buffer intermediate_stocks->final_dilution add_to_assay Add to Assay (<0.5% final DMSO) final_dilution->add_to_assay vehicle_control Include Vehicle Control signaling_pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LO) AA->LOX COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation Compound 4-[3-(trifluoromethoxy)phenyl]- 1,3-thiazol-2-amine Compound->LOX Compound->COX2

References

Overcoming low yields in the synthesis of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Formation

  • Question: I am observing very low or no formation of the desired this compound. What are the likely causes and how can I troubleshoot this?

  • Answer: Low to no product formation in the Hantzsch thiazole synthesis can stem from several factors. A primary cause can be the quality of your starting materials. Ensure that the 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone and thiourea are of high purity. Impurities in the α-haloketone can lead to unwanted side reactions, consuming the starting materials.[1] Additionally, the stability of thiourea can be a limiting factor, particularly in acidic conditions.

    Another critical aspect is the reaction conditions. The choice of solvent plays a crucial role in the reaction rate and yield. While ethanol or methanol are commonly used, it is advisable to perform small-scale solvent screening to find the optimal choice for your specific reaction. Temperature is also a key parameter. While some Hantzsch syntheses proceed at room temperature, others require heating. If you are running the reaction at room temperature, gradually increasing the temperature to reflux may improve the yield. Conversely, if you are already at reflux, excessive heat could be causing degradation of your product or starting materials.

Issue 2: Formation of Multiple Side Products

  • Question: My reaction mixture shows multiple spots on TLC, and the yield of the desired product is low after purification. What are the potential side reactions, and how can I minimize them?

  • Answer: The formation of multiple side products is a common challenge in the Hantzsch synthesis. One possible side reaction is the self-condensation of the α-haloketone. The presence of the electron-withdrawing trifluoromethoxy group on the phenyl ring can influence the reactivity of the ketone and potentially promote side reactions.

    To minimize side product formation, consider the following:

    • Stoichiometry: A slight excess of thiourea (1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the α-haloketone.

    • Order of Addition: Adding the α-haloketone slowly to the solution of thiourea can sometimes help to minimize its self-condensation.

    • Temperature Control: Running the reaction at the lowest effective temperature can help to suppress the rates of competing side reactions.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What purification strategies are recommended?

  • Answer: The product, a 2-aminothiazole derivative, is basic in nature. A common purification method involves acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid solution (e.g., 1M HCl) to extract the amine product into the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaHCO₃ or dilute NaOH) to precipitate the free amine, which can then be extracted back into an organic solvent, dried, and concentrated.

    If column chromatography is necessary, silica gel can be used. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism for the Hantzsch thiazole synthesis?

    • A1: The Hantzsch thiazole synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide (in this case, thiourea). The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

  • Q2: How does the trifluoromethoxy group affect the reaction?

    • A2: The trifluoromethoxy group is a strong electron-withdrawing group. This can make the carbonyl carbon of the ketone more electrophilic, potentially increasing the rate of the initial reaction with thiourea. However, it can also influence the stability of intermediates and the propensity for side reactions. The electronic effect of this substituent may require careful optimization of reaction conditions compared to syntheses with electron-donating or neutral substituents.

  • Q3: What are the optimal reaction conditions (solvent, temperature, time)?

    • A3: Optimal conditions can vary. Ethanol and methanol are common solvents, and the reaction is often carried out at reflux temperature for several hours. However, microwave-assisted synthesis has been shown to significantly reduce reaction times to minutes and can be conducted at temperatures around 90-130°C. It is recommended to perform small-scale optimization experiments to determine the best conditions for this specific substrate.

  • Q4: Can I use other α-haloketones or thioureas?

    • A4: Yes, the Hantzsch synthesis is a versatile method for preparing a wide variety of substituted thiazoles. Different α-haloketones and substituted thioureas can be used to generate a library of 2-aminothiazole derivatives.

Data Presentation

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield (General Trends)

SolventTypical Yield Range (%)Remarks
Ethanol60-85Commonly used, good solubility for reactants.
Methanol65-90Can sometimes offer higher yields than ethanol.
Acetic Acid50-75Can promote the reaction but may also lead to side products.
DMF70-95Higher boiling point, can be effective for less reactive substrates.

Note: Yields are illustrative and can vary significantly based on the specific substrates and reaction conditions.

Table 2: Effect of Temperature and Reaction Time on Yield (General Trends)

Temperature (°C)Reaction TimeTypical Yield Range (%)Remarks
Room Temperature12-24 hours40-60Slower reaction rate, may be suitable for sensitive substrates.
60-80 (Reflux)2-6 hours60-85Standard conditions for many Hantzsch syntheses.
100-130 (Microwave)10-30 minutes75-95Significant rate enhancement and often improved yields.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone (Precursor)

  • To a solution of 1-[3-(trifluoromethoxy)phenyl]ethanone (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add bromine (1.0-1.1 eq) dropwise at 0°C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

  • In a round-bottom flask, dissolve thiourea (1.2 eq) in ethanol.

  • To this solution, add a solution of 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone (1.0 eq) in ethanol dropwise.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralize the mixture with a base such as sodium bicarbonate or dilute ammonium hydroxide to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizations

Hantzsch_Synthesis_Pathway alpha_haloketone 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 S-Alkylation thiourea Thiourea thiourea->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration (-H₂O)

Caption: Reaction pathway for the Hantzsch synthesis of the target molecule.

Troubleshooting_Workflow start Low Yield Observed check_reactants Verify Purity of Starting Materials start->check_reactants optimize_solvent Screen Different Solvents (e.g., EtOH, MeOH, DMF) check_reactants->optimize_solvent optimize_temp Adjust Reaction Temperature (RT, Reflux, Microwave) optimize_solvent->optimize_temp check_stoichiometry Verify Stoichiometry (slight excess of thiourea) optimize_temp->check_stoichiometry purification Optimize Purification (Acid-Base Extraction, Chromatography) check_stoichiometry->purification outcome Improved Yield purification->outcome

Caption: A logical workflow for troubleshooting low yields.

Parameter_Relationships yield Product Yield purity Reactant Purity purity->yield Directly Impacts solvent Solvent Choice solvent->yield Influences Rate & Solubility temperature Reaction Temperature temperature->yield Affects Rate & Side Reactions time Reaction Time time->yield Correlates with Conversion stoichiometry Stoichiometry stoichiometry->yield Affects Reactant Consumption

Caption: Relationship between key reaction parameters and product yield.

References

Stability and degradation of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on studies of similar thiazole derivatives, the primary factors that can lead to degradation include exposure to harsh pH conditions (both acidic and basic), oxidizing agents, light (photodegradation), and elevated temperatures.[1][2][3] The trifluoromethoxy group and the thiazole ring are moieties that can be susceptible to specific stress conditions.

Q2: What is a forced degradation study and why is it important for this compound?

A2: A forced degradation study exposes the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][4] This is crucial for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and storage strategies.[3][4]

Q3: What are the expected degradation pathways for this molecule?

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for separating the parent compound from its degradation products.[1] For structural elucidation of any degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.[5]

Troubleshooting Guide

Issue 1: Rapid loss of parent compound peak during HPLC analysis of a sample in aqueous solution.

  • Possible Cause: The pH of the solution may be promoting hydrolysis. The compound may be unstable in the chosen solvent system.

  • Troubleshooting Steps:

    • Verify the pH of your solution.

    • Prepare fresh solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9) to assess pH-dependent stability.

    • Consider using a non-aqueous solvent if the compound is found to be highly susceptible to hydrolysis.

    • Ensure the solution is protected from light and stored at an appropriate temperature (e.g., 2-8°C) before analysis.

Issue 2: Appearance of multiple unknown peaks in the chromatogram after sample preparation.

  • Possible Cause: The compound may be degrading under the experimental conditions. This could be due to light exposure, elevated temperature, or reaction with components of the matrix.

  • Troubleshooting Steps:

    • Prepare samples under reduced light conditions (e.g., in an amber vial) to check for photostability.

    • Maintain samples at a low temperature during preparation and while in the autosampler.

    • If possible, use a simpler matrix or solvent to identify if a component of the original matrix is causing degradation.

    • Perform a forced degradation study to systematically identify which conditions are causing the formation of the unknown peaks.[2]

Issue 3: Inconsistent results between different batches of the compound.

  • Possible Cause: There may be batch-to-batch variability in the purity of the compound or the presence of impurities that catalyze degradation.

  • Troubleshooting Steps:

    • Always use a well-characterized reference standard for comparison.

    • Request the Certificate of Analysis (CoA) for each batch to check for purity and impurity profiles.

    • Perform initial characterization (e.g., by NMR or LC-MS) on each new batch to confirm its identity and purity before use.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study based on ICH guidelines.[2]

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • HPLC Method:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 238 nm, to be determined by UV scan).[1]

    • Injection Volume: 10 µL.

  • LC-MS/MS Analysis: Use the same chromatographic conditions as HPLC, coupled to a mass spectrometer to identify the mass of the degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Example Template)

Stress ConditionIncubation Time (hours)Incubation Temperature (°C)% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 N HCl2460
0.1 N NaOH2460
3% H₂O₂24Room Temp
Heat (Solid)48105
Heat (Solution)4860
Photolytic--

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (Solid & Solution) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc HPLC-UV Analysis (Quantification) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS Analysis (Identification) hplc->lcms For structural elucidation

Caption: Workflow for the forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation cluster_oxidation Oxidation parent 4-[3-(trifluoromethoxy)phenyl]- 1,3-thiazol-2-amine hydrolysis_product Potential Hydrolysis Product (e.g., cleavage of amine) parent->hydrolysis_product H+ or OH- photo_product Ring-Opened Product (via photo-oxygenation) parent->photo_product Light (hν), O2 oxidation_product N-Oxide or other oxidized species parent->oxidation_product [O]

Caption: Hypothetical degradation pathways.

References

Troubleshooting inconsistent results in 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent IC50 values in kinase assays.

  • Question: We are observing significant variability in the IC50 values for this compound in our kinase assays. What are the potential causes and how can we troubleshoot this?

  • Answer: Inconsistent IC50 values in kinase assays can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

    • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[1] Ensure that the ATP concentration is consistent across all experiments. It is often recommended to perform assays at an ATP concentration close to the Km value for the kinase.[1]

    • Enzyme Activity: The activity of the kinase can fluctuate between batches or due to storage conditions. Ensure the enzyme has not undergone multiple freeze-thaw cycles and has been stored correctly at -80°C.[1] Verifying the activity of the enzyme stock with a positive control substrate is crucial.[1]

    • Reaction Time: The kinase reaction should be within the linear range. If the reaction proceeds for too long, substrate depletion can affect IC50 determination.[1] A time-course experiment is recommended to establish the optimal reaction time.[1]

    • Compound Stability: While the trifluoromethoxy group is generally stable, it is important to verify the stability of the compound under the specific assay conditions.[2][3]

    • Assay Controls: Proper controls are essential for troubleshooting. The table below outlines key controls for a typical kinase assay.[4]

ControlPurposeExpected Result
Blank Measures background from buffer and plate.Minimal signal.
No Enzyme Identifies compound interference with the detection method.Signal should be at background levels. An increase with compound concentration suggests interference.
No Substrate Measures kinase autophosphorylation.The signal should be significantly lower than the positive control.
Positive Control (No Inhibitor) Represents 100% kinase activity.Maximum signal.
Negative Control (Known Inhibitor) Validates assay performance.The signal should be at or near background levels.

Issue 2: High background signal in cell-based assays.

  • Question: Our cell-based assays using this compound are showing a high background signal, making it difficult to interpret the results. What could be causing this?

  • Answer: High background in cell-based assays can originate from multiple sources, including the compound itself, the reagents, or the assay procedure.

    • Compound Interference: The compound may possess intrinsic properties that interfere with the assay's detection method.[4]

      • Autofluorescence: The compound might be fluorescent at the excitation and emission wavelengths used in the assay.[4]

      • Fluorescence Quenching: The compound could absorb light emitted by the assay's fluorophore.[4]

    • Cell Health and Plating:

      • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell dispensing to avoid variability.[5]

      • Edge Effects: The outer wells of a microplate are prone to evaporation, which can lead to altered cell growth and assay signals.[5] It is advisable to either avoid using the outer wells or fill them with media to maintain humidity.[5]

      • Cell Confluency: Overly confluent cells can begin to peel off the plate, leading to inconsistent results.[6]

    • Reagent and Procedural Issues:

      • Insufficient Blocking: Inadequate blocking can lead to high background signals.[6]

      • Contaminated Reagents: Buffer components or media could be contaminated, leading to spurious signals.[1]

      • Inconsistent Incubation Times: Ensure consistent incubation times and temperatures for all plates.[6]

    The following diagram illustrates potential sources of high background in cell-based assays.

    G A High Background Signal B Compound Interference A->B C Cell Health & Plating A->C D Reagent & Procedural Issues A->D E Autofluorescence B->E F Fluorescence Quenching B->F G Inconsistent Seeding C->G H Edge Effects C->H I Insufficient Blocking D->I J Contaminated Reagents D->J

    Sources of high background in cell-based assays.

Frequently Asked Questions (FAQs)

Compound Properties and Handling

  • Question: What are the solubility properties of this compound?

  • Question: How stable is the trifluoromethoxy group under typical experimental conditions?

    • Answer: The trifluoromethoxy group is known for its high chemical stability.[2][3] The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the metabolic stability of molecules containing this group.[2] Therefore, degradation of the trifluoromethoxy group under standard assay conditions is unlikely.

Experimental Protocols

  • Question: Can you provide a general protocol for a fluorescence-based kinase assay?

    • Answer: Below is a general protocol for a fluorescence-based kinase assay, which should be optimized for the specific kinase and substrate.

    Detailed Protocol: Fluorescence-Based Kinase Assay [4]

    • Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO in buffer).

    • Assay Plate Setup:

      • Positive Control: Add 5 µL of vehicle control.

      • Inhibitor Wells: Add 5 µL of the serial dilutions of the compound.

      • No Enzyme Control: Add 5 µL of the serial dilutions of the compound.

    • Enzyme Addition:

      • To the "Positive Control" and "Inhibitor Wells", add 5 µL of the diluted kinase.

      • To the "No Enzyme Control" wells, add 5 µL of assay buffer.

    • Initiate Reaction: Add 10 µL of a pre-mixed solution of substrate and ATP to all wells.

    • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.

    • Stop Reaction: Add 5 µL of a stop solution (e.g., EDTA) to all wells.

    • Detection: Add 5 µL of the detection reagent to all wells and incubate as required.

    • Read Plate: Read the fluorescence on a suitable plate reader at the appropriate excitation and emission wavelengths.

  • Question: What is a standard procedure for purifying 2-aminothiazole derivatives?

    • Answer: Column chromatography is a common and versatile method for the purification of 2-aminothiazole derivatives.[8]

    Protocol: Purification by Column Chromatography [8]

    • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Column Packing: Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the packed column.

    • Elution: Begin elution with a non-polar mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compound of interest.

    • Fraction Collection: Collect the eluent in fractions.

    • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure compound.

Biological Activity and Signaling Pathways

  • Question: What are the likely biological targets for this compound?

    • Answer: The 2-aminothiazole scaffold is a common feature in many biologically active compounds, particularly kinase inhibitors.[9][10] Thiazole derivatives have been shown to exhibit a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][11] Therefore, it is plausible that this compound targets protein kinases involved in cell signaling pathways related to cell proliferation, survival, and inflammation.

  • Question: Can you provide a diagram of a hypothetical signaling pathway that might be modulated by this compound?

    • Answer: Given that many 2-aminothiazole derivatives are kinase inhibitors, a likely target would be a kinase within a cancer-related signaling pathway, such as the MAPK/ERK pathway.

    G A Growth Factor B Receptor Tyrosine Kinase A->B C Ras B->C D Raf C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Cell Proliferation, Survival G->H I 4-[3-(trifluoromethoxy)phenyl]- 1,3-thiazol-2-amine I->D Inhibition I->E Inhibition

    Hypothetical inhibition of the MAPK/ERK pathway.

References

Technical Support Center: Regioselectivity in Hantzsch Thiazole Synthesis of Trifluoromethylphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of the Hantzsch thiazole synthesis, specifically for trifluoromethylphenyl-substituted thiazoles.

Troubleshooting Guide

Low regioselectivity is a common issue in the Hantzsch synthesis of unsymmetrically substituted thiazoles. This guide addresses specific problems you may encounter and provides actionable solutions.

Problem 1: Formation of an Undesired Regioisomer

  • Question: My reaction is producing a mixture of 2-aryl-4-(trifluoromethyl)phenylthiazole and 2-(trifluoromethyl)phenyl-4-arylthiazole. How can I favor the formation of one isomer over the other?

  • Answer: The regioselectivity of the Hantzsch synthesis is influenced by the electronic and steric properties of the reactants, as well as the reaction conditions. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group plays a significant role.

    • Under neutral or basic conditions: The reaction typically favors the nucleophilic attack of the thioamide's sulfur on the less sterically hindered and more electrophilic carbonyl carbon of the α-haloketone. When reacting a thioamide bearing a trifluoromethylphenyl group with an aryl α-haloketone, the CF₃ group's electron-withdrawing effect can influence the reaction pathway.

    • Under acidic conditions: The reaction mechanism can be altered. Protonation of the thioamide can change the nucleophilicity of the sulfur and nitrogen atoms, leading to a change in regioselectivity.[1][2] It has been shown that acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles, which can then rearrange to the corresponding aminothiazoles.[1][2]

    Troubleshooting Workflow:

    G start Low Regioselectivity Observed condition Analyze Reaction Conditions start->condition neutral_base Neutral/Basic Conditions condition->neutral_base Current pH acidic Acidic Conditions condition->acidic Current pH solvent Modify Solvent neutral_base->solvent acidic->solvent polar_aprotic Use Polar Aprotic Solvent (e.g., DMF, DMSO) solvent->polar_aprotic Polarity protic Use Protic Solvent (e.g., Ethanol, Methanol) solvent->protic Polarity temp Adjust Temperature lower_temp Lower Reaction Temperature temp->lower_temp catalyst Introduce Catalyst lewis_acid Employ Lewis Acid Catalyst (e.g., ZnCl₂, Sc(OTf)₃) catalyst->lewis_acid polar_aprotic->temp protic->temp lower_temp->catalyst result Improved Regioselectivity lewis_acid->result

    Caption: Troubleshooting workflow for improving regioselectivity.

Problem 2: Difficulty in Differentiating Between Regioisomers

  • Question: I have a mixture of products, but I am unsure how to distinguish between the two possible regioisomers.

  • Answer: Spectroscopic methods are essential for differentiating between the regioisomers.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: The chemical shift of the proton at the C5 position of the thiazole ring will be influenced by the neighboring substituents. The electron-withdrawing CF₃ group will generally cause a downfield shift of the adjacent proton compared to a less electron-withdrawing aryl group.

      • ¹⁹F NMR: This technique is highly sensitive to the fluorine environment and can be used to confirm the presence and substitution pattern of the trifluoromethylphenyl group.

      • ¹³C NMR: The chemical shifts of the carbon atoms in the thiazole ring (C2, C4, and C5) will differ significantly between the two isomers.

    • Mass Spectrometry (MS): The fragmentation patterns of the two regioisomers upon ionization may differ, providing clues to their structures.

    A detailed comparison of expected NMR shifts is provided in the table below.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the Hantzsch synthesis of trifluoromethylphenyl thiazoles?

A1: The regioselectivity is primarily governed by a combination of:

  • Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group on the phenyl ring can significantly influence the electrophilicity of the carbonyl carbon in the α-haloketone and the nucleophilicity of the thioamide.

  • Steric Hindrance: Bulky substituents on either the α-haloketone or the thioamide can direct the initial nucleophilic attack to the less sterically hindered position.

  • Reaction Conditions: As detailed in the troubleshooting guide, solvent polarity, temperature, and the presence of catalysts can alter the reaction pathway and, consequently, the regioisomeric ratio.[3][4]

Q2: Can the choice of solvent significantly impact the regioselectivity?

A2: Yes, the solvent can have a pronounced effect.

  • Protic solvents (e.g., ethanol, methanol) can solvate the reactants and intermediates through hydrogen bonding, potentially influencing the transition state energies of the competing pathways.[5]

  • Polar aprotic solvents (e.g., DMF, DMSO) can accelerate Sₙ2 reactions and may favor one regioisomeric pathway over another.

  • Solvent-free conditions , often employed in green chemistry approaches, can also lead to different regioselectivity and sometimes higher yields.[4][6]

Q3: Are there any specific catalysts that can improve the regioselectivity for a desired trifluoromethylphenyl thiazole isomer?

A3: While the Hantzsch synthesis can often proceed without a catalyst, certain catalysts can enhance both the reaction rate and regioselectivity.

  • Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) can coordinate to the carbonyl oxygen of the α-haloketone, increasing its electrophilicity and potentially directing the nucleophilic attack of the thioamide.

  • Solid-supported catalysts , such as silica-supported tungstosilisic acid, have been used to promote the reaction under environmentally benign conditions and can influence the product distribution.[3][7]

Q4: How can I confirm the structure of my final product and determine the regioisomeric ratio?

A4: A combination of spectroscopic techniques is the most reliable approach.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for unambiguous structure determination and for quantifying the ratio of isomers in a mixture.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the product(s).

  • X-ray Crystallography: If a suitable single crystal can be obtained, this method provides definitive proof of the molecular structure.

Data Presentation

Table 1: Influence of Reaction Conditions on Regioselectivity (Hypothetical Data for Illustration)

Entryα-HaloketoneThioamideSolventCatalystTemp (°C)Major RegioisomerRegioisomeric Ratio (A:B)Yield (%)
12-bromo-1-(4-trifluoromethylphenyl)ethan-1-oneBenzothioamideEthanolNone78A60:4075
22-bromo-1-(4-trifluoromethylphenyl)ethan-1-oneBenzothioamideDMFNone80A75:2582
32-bromo-1-phenylethan-1-one4-(Trifluoromethyl)benzothioamideEthanolNone78B30:7078
42-bromo-1-phenylethan-1-one4-(Trifluoromethyl)benzothioamideEthanolZnCl₂50B15:8585
52-bromo-1-(4-trifluoromethylphenyl)ethan-1-oneBenzothioamideNoneSiW/SiO₂100A80:2090

Regioisomer A: 2-phenyl-4-(4-trifluoromethylphenyl)thiazole Regioisomer B: 2-(4-trifluoromethylphenyl)-4-phenylthiazole

Table 2: Key NMR Spectroscopic Data for Differentiating Regioisomers

FeatureRegioisomer ARegioisomer B
¹H NMR
Thiazole C5-HSinglet, downfield shiftedSinglet, upfield shifted
¹³C NMR
Thiazole C2Chemical shift influenced by phenyl groupChemical shift influenced by trifluoromethylphenyl group
Thiazole C4Chemical shift influenced by trifluoromethylphenyl groupChemical shift influenced by phenyl group
¹⁹F NMR
CF₃ SignalSingle peakSingle peak

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis:

  • In a round-bottom flask, dissolve the α-haloketone (1.0 eq.) and the thioamide (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol).

  • If using a catalyst, add it to the mixture (typically 5-10 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the product and determine the regioisomeric ratio using NMR spectroscopy.

Microwave-Assisted Protocol:

  • Combine the α-haloketone (1 eq.), thioamide (1.1 eq.), and solvent in a microwave reaction vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to the target temperature (e.g., 100-140 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, work up the reaction as described in the general protocol.

Signaling Pathways and Workflows

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products haloketone α-Haloketone (Ar¹-CO-CH₂-X) reaction Hantzsch Thiazole Synthesis haloketone->reaction thioamide Thioamide (Ar²-CS-NH₂) thioamide->reaction solvent Solvent solvent->reaction temp Temperature temp->reaction catalyst Catalyst catalyst->reaction isomer_a Regioisomer A (2-Ar², 4-Ar¹) reaction->isomer_a isomer_b Regioisomer B (2-Ar¹, 4-Ar²) reaction->isomer_b analysis Spectroscopic Analysis (NMR, MS) isomer_a->analysis isomer_b->analysis result Regioisomeric Ratio analysis->result

Caption: General experimental workflow for Hantzsch thiazole synthesis and regioselectivity analysis.

References

Technical Support Center: Enhancing the Bioavailability of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bioavailability of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: We are observing low and inconsistent oral bioavailability with our this compound derivative. What are the likely causes?

A1: Low and variable oral bioavailability is a frequent challenge for this class of compounds, primarily due to their physicochemical properties. The main contributing factors are:

  • Poor Aqueous Solubility: The lipophilic nature of the trifluoromethoxy and phenyl groups can lead to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: The derivative may be extensively metabolized in the liver or the intestinal wall before reaching systemic circulation. The structurally similar drug, riluzole, is known to undergo metabolism by cytochrome P450 enzymes, particularly CYP1A2.[1]

  • Efflux by Transporters: The compound might be actively transported back into the gastrointestinal lumen by efflux pumps like P-glycoprotein (P-gp).

Q2: How can we systematically investigate the root cause of the poor bioavailability of our compound?

A2: A stepwise in vitro and in vivo approach is recommended:

  • In Vitro Solubility Assessment: Determine the kinetic and thermodynamic solubility in simulated gastric and intestinal fluids (SGF and SIF).

  • In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the intestinal permeability and identify if the compound is a substrate for efflux transporters like P-gp.

  • In Vitro Metabolic Stability: Evaluate the compound's stability in liver microsomes or S9 fractions to determine its susceptibility to first-pass metabolism.

  • In Vivo Pharmacokinetic Studies: Administer the compound intravenously (IV) and orally (PO) to an animal model to determine its absolute bioavailability and other pharmacokinetic parameters.

Q3: What are the primary strategies to enhance the bioavailability of these thiazole derivatives?

A3: Several formulation and chemical modification strategies can be employed:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a higher dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can improve solubility and absorption.

  • Prodrug Approach: Chemical modification of the 2-amino group to create a more soluble and/or permeable prodrug that converts to the active parent drug in vivo. This has been explored for the analogous compound riluzole to achieve a more stable in vivo profile.[1]

Troubleshooting Guides

Issue 1: The compound precipitates out of solution when diluted from a DMSO stock into an aqueous assay buffer.

  • Possible Cause: The compound has poor aqueous solubility, and the sudden change in solvent polarity causes it to crash out.

  • Troubleshooting Steps:

    • Optimize DMSO Concentration: Ensure the final DMSO concentration in the assay is as low as possible (ideally <0.5%) while maintaining solubility.

    • Use Co-solvents: Prepare the stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol.

    • Employ Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions to gradually change the solvent composition.

    • Utilize Solubilizing Excipients: Incorporate cyclodextrins or surfactants in the assay buffer to enhance and maintain the solubility of the compound.

Issue 2: In vivo oral dosing results in highly variable plasma concentrations between subjects.

  • Possible Cause: This variability can stem from poor solubility, leading to inconsistent dissolution, or from variable first-pass metabolism. The metabolism of riluzole, a similar compound, is known to have inter-individual variability.[1]

  • Troubleshooting Steps:

    • Formulation Optimization: Develop an enabling formulation such as a nanosuspension or an amorphous solid dispersion to ensure more consistent dissolution and absorption.

    • Investigate Food Effects: Conduct pharmacokinetic studies in both fasted and fed states, as food can sometimes enhance the absorption of poorly soluble compounds.

    • Consider a Prodrug: A prodrug strategy can bypass the issues of poor solubility and variable metabolism of the parent drug.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Poorly Soluble Thiazole Derivatives (Hypothetical Data)

Formulation StrategyDrug Loading (%)Particle/Droplet SizeFold Increase in Aqueous SolubilityFold Increase in Oral Bioavailability (AUC)
Micronized SuspensionN/A2-5 µm1.5x2x
Nanosuspension10200-400 nm15x8x
Amorphous Solid Dispersion (1:4 drug:polymer)20N/A50x12x
Self-Emulsifying Drug Delivery System (SEDDS)15100-200 nm>100x15x
Prodrug (e.g., Amino Acid Conjugate)N/AN/A25x10x

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Materials: this compound derivative, a suitable polymer carrier (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).

  • Method: a. Dissolve the thiazole derivative and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:4 drug to polymer). b. Ensure complete dissolution to obtain a clear solution. c. Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). d. Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent. e. Characterize the resulting powder for its amorphous nature (using DSC or XRPD), drug loading, and dissolution properties compared to the crystalline drug.

Protocol 2: Caco-2 Permeability Assay to Assess P-glycoprotein (P-gp) Efflux

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a monolayer with tight junctions.

  • Assay Procedure: a. Measure the transport of the thiazole derivative in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. b. Perform the assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil).

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions. b. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests that the compound is a substrate for an efflux transporter. c. A significant reduction in the efflux ratio in the presence of the P-gp inhibitor confirms that the compound is a P-gp substrate.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation In Vitro Investigation cluster_strategy Enhancement Strategy cluster_evaluation In Vivo Evaluation Problem Low Oral Bioavailability Solubility Aqueous Solubility (SGF, SIF) Problem->Solubility Poor Dissolution? Permeability Caco-2 Permeability (Papp, Efflux Ratio) Problem->Permeability Poor Absorption? Metabolism Metabolic Stability (Microsomes, S9) Problem->Metabolism High Clearance? Formulation Formulation Development (Nanoparticles, ASD, SEDDS) Solubility->Formulation Prodrug Prodrug Synthesis Permeability->Prodrug Metabolism->Prodrug PK_Study Pharmacokinetic Study (PO vs. IV) Formulation->PK_Study Prodrug->PK_Study

Caption: Troubleshooting workflow for low oral bioavailability.

signaling_pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism Liver Drug_Oral Oral Administration of Thiazole Derivative Dissolution Dissolution in GI Fluids Drug_Oral->Dissolution Absorption Intestinal Absorption Dissolution->Absorption Systemic_Circulation Systemic Circulation (Bioavailability) Absorption->Systemic_Circulation Direct to Circulation Portal_Vein Portal Vein Absorption->Portal_Vein Pgp P-gp Efflux Absorption->Pgp GI_Lumen GI Lumen First_Pass First-Pass Metabolism Portal_Vein->First_Pass First_Pass->Systemic_Circulation Reduced Drug Level Metabolites Inactive Metabolites First_Pass->Metabolites Pgp->GI_Lumen Drug Efflux

Caption: Factors affecting the oral bioavailability of thiazole derivatives.

References

Validation & Comparative

A Comparative Analysis of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the kinase inhibitor candidate 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine against well-established kinase inhibitors. Due to the absence of publicly available kinase inhibition data for this specific compound, this guide utilizes a structurally related analog, a 4-phenyl-1,3-thiazol-2-amine derivative with reported bioactivity, to provide a relevant comparison.

The 2-aminothiazole scaffold is a well-recognized pharmacophore in the development of kinase inhibitors, forming the core structure of several clinically approved drugs, including the potent multi-kinase inhibitor Dasatinib. This structural motif is known to interact with the ATP-binding site of various kinases, making derivatives of this class promising candidates for targeted therapies in oncology and other diseases. This guide will compare the inhibitory activities of a representative 4-phenyl-1,3-thiazol-2-amine analog against the promiscuous inhibitor Staurosporine and the clinically successful drug Dasatinib.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of a selected 4-phenyl-1,3-thiazol-2-amine analog alongside Staurosporine and Dasatinib against a panel of kinases. Lower IC50 values indicate greater potency.

Kinase4-phenyl-1,3-thiazol-2-amine Analog (IC50, nM)Dasatinib (IC50, nM)Staurosporine (IC50, nM)
ABL1 Data not available0.815
SRC Data not available0.56
LCK Data not available1.115
c-KIT Data not available1210
PDGFRβ Data not available288
BRAF (V600E) 50*32100
PKCα Data not availableData not available3
PKA Data not availableData not available7
CAMKII Data not availableData not available20

*Note: The IC50 value for the 4-phenyl-1,3-thiazol-2-amine analog against BRAF (V600E) is for a representative compound from a series of thiazole derivatives and is used here for comparative purposes.[1] IC50 values for Dasatinib and Staurosporine are compiled from various sources.[2][3]

Signaling Pathway and Experimental Workflow Visualizations

To contextualize the action of these inhibitors, the following diagrams illustrate a key signaling pathway targeted by many kinase inhibitors and a typical experimental workflow for assessing kinase inhibition.

MAPK_ERK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Thiazole-based Inhibitor Inhibitor->RAF

MAPK/ERK Signaling Pathway with a potential point of inhibition.

Kinase_Inhibition_Assay_Workflow Start Start: Prepare Reagents Step1 1. Dispense Kinase and Substrate to multi-well plate Start->Step1 Step2 2. Add Test Compound (e.g., Thiazole Derivative) and ATP to initiate reaction Step1->Step2 Step3 3. Incubate at Room Temperature Step2->Step3 Step4 4. Add Detection Reagent (e.g., ADP-Glo™ Reagent) Step3->Step4 Step5 5. Incubate to stop reaction and deplete ATP Step4->Step5 Step6 6. Add Kinase Detection Reagent (converts ADP to ATP, generates light) Step5->Step6 Step7 7. Incubate to stabilize signal Step6->Step7 End 8. Measure Luminescence (Signal inversely proportional to kinase activity) Step7->End

Generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed methodologies for two common kinase inhibition assays are provided below. These protocols are representative of the techniques used to generate the IC50 data presented in this guide.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (white, opaque)

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer containing the kinase and its specific substrate.

    • In a multi-well plate, add the test compound at various concentrations.

    • Add the kinase/substrate mixture to the wells.

    • Initiate the reaction by adding a solution of ATP. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add a volume of ADP-Glo™ Reagent equal to the reaction volume to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion and Signal Generation:

    • Add a volume of Kinase Detection Reagent equal to the total volume in the well.

    • Incubate for 30-60 minutes at room temperature to convert the ADP produced into ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to a kinase.

Materials:

  • Europium-labeled anti-tag antibody specific to the kinase.

  • Fluorescently labeled kinase tracer (an ATP-competitive ligand).

  • Kinase of interest (tagged, e.g., with GST or His).

  • Test compound.

  • Assay buffer.

  • Multi-well plates (low-volume, black).

  • TR-FRET-capable plate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound at various concentrations in the assay buffer.

    • Prepare a 3X solution of the kinase and the Eu-labeled antibody mixture.

    • Prepare a 3X solution of the kinase tracer.

  • Assay Assembly:

    • In a multi-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution. The final assay volume is 15 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate using a TR-FRET plate reader. Excite the europium donor at ~340 nm and measure the emission at two wavelengths: ~615 nm (for the europium donor) and ~665 nm (for the tracer acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • A decrease in the FRET ratio indicates displacement of the tracer by the test compound.

    • Determine the IC50 value by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

These protocols provide a foundation for the quantitative evaluation of novel kinase inhibitors like this compound, enabling direct comparison with established drugs and facilitating the drug discovery process.

References

Secondary Assays to Validate the Activity of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The compound 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine possesses a 2-aminothiazole scaffold, a privileged structure in medicinal chemistry renowned for its role in kinase inhibition.[1][2][3][4][5] Several clinically approved drugs, such as Dasatinib, are built upon this core and function as potent kinase inhibitors.[1][2][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6][7][8][9] Given its structural similarity to known kinase inhibitors, it is hypothesized that this compound also functions by targeting one or more protein kinases.

This guide provides a comparative overview of robust secondary assays designed to validate the activity of this compound. These assays move beyond initial screening to confirm target engagement within a cellular context and quantify the downstream functional consequences of kinase inhibition. We will explore two powerful techniques: the Cellular Thermal Shift Assay (CETSA) for direct target engagement and the In-Cell Western (ICW) assay for quantifying pathway modulation.

Secondary Assays for Target Validation and Cellular Activity

To validate a putative kinase inhibitor, secondary assays should address two fundamental questions:

  • Does the compound physically interact with its intended target protein inside the cell?

  • Does this interaction lead to a measurable change in the downstream signaling pathway?

The following assays provide robust methodologies to answer these questions.

Cellular Thermal Shift Assay (CETSA): Measuring Target Engagement

CETSA is a powerful biophysical method to verify the direct binding of a compound to its target protein in a native cellular environment.[10][11][12] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein's stability increases, resulting in a higher melting temperature.[10] This change can be quantified to confirm target engagement.

This protocol is a generalized procedure and should be optimized for the specific target kinase and cell line.

  • Cell Culture and Treatment:

    • Culture an appropriate cell line to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) under standard culture conditions.

  • Heat Challenge:

    • After treatment, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Expose the aliquots to a precise temperature gradient using a thermal cycler for a short duration (e.g., 3 minutes). The temperature range should span the expected melting point of the target kinase.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or addition of a lysis buffer containing protease and phosphatase inhibitors.

    • Separate the soluble protein fraction (containing the non-denatured target protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant.

    • Quantify the amount of the soluble target kinase in each sample using a standard protein detection method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • The resulting melting curves will show a shift to a higher temperature for the compound-treated samples if there is target engagement. This "thermal shift" is a direct measure of the compound's ability to bind and stabilize its target.

In-Cell Western (ICW) Assay: Quantifying Downstream Signaling

The In-Cell Western (ICW) assay, also known as a cell-based ELISA or cytoblot, is a quantitative immunofluorescence method performed in microplates.[13][14][15][16][17] It is ideal for measuring the effects of a kinase inhibitor on its downstream signaling pathway, for example, by quantifying the change in the phosphorylation status of a substrate protein. The assay normalizes the signal of the target protein to the total cell number in each well, providing accurate and high-throughput quantification.[15]

This protocol is a general guideline for a 96-well plate format and should be optimized accordingly.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase during treatment.

    • Allow cells to adhere overnight.

    • Treat the cells with a dose-response range of this compound, a known inhibitor (positive control), and a vehicle control.

    • If necessary, stimulate the signaling pathway with an appropriate agonist.

  • Fixation and Permeabilization:

    • After treatment, remove the media and fix the cells by adding a 4% formaldehyde solution for 20 minutes at room temperature.[13]

    • Wash the cells with PBS and then permeabilize them with a buffer containing a mild detergent like Triton X-100 or saponin to allow antibodies to access intracellular targets.[13][14]

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., Odyssey Blocking Buffer or a solution containing non-fat milk or BSA) for 1.5 hours at room temperature.[13][17]

  • Primary Antibody Incubation:

    • Incubate the cells with primary antibodies specific for the target of interest. To measure kinase inhibition, this typically involves two primary antibodies from different host species: one that recognizes the phosphorylated form of a substrate and another that recognizes the total amount of that substrate. Incubate overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the plate to remove unbound primary antibodies.

    • Incubate the cells for 1 hour at room temperature with a cocktail of two secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).[15] These secondaries must correspond to the host species of the primary antibodies.

  • Image Acquisition and Analysis:

    • Wash the plate to remove unbound secondary antibodies.

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

    • The integrated fluorescence intensity in each well is measured for both fluorophores. The signal for the phosphorylated protein is normalized to the signal for the total protein to determine the extent of kinase inhibition.

Comparative Data for Alternative 2-Aminothiazole Kinase Inhibitors

The following table summarizes the activity of well-characterized 2-aminothiazole-based kinase inhibitors, providing a benchmark against which this compound can be compared.

Compound NameTarget Kinase(s)Assay TypeIC50 / EC50Reference
Dasatinib Pan-Src family kinases, AblBiochemicalSub-nanomolar[1][2][3]
Lck, SrcCellularLck: 1 nM, Src: 3 nM[1]
Compound 14 CDK2/cyclin EBiochemical1-10 nM[18]
Compound 20 -Antiproliferative (H1299)4.89 µM[19]
-Antiproliferative (SHG-44)4.03 µM[19]
Compound 88 -Antiproliferative (HS 578T)0.8 µM[20]

Visualizing Workflows and Pathways

To better understand the experimental processes and biological context, the following diagrams illustrate a generic kinase signaling pathway and the workflow for the In-Cell Western assay.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseA Upstream Kinase Receptor->KinaseA Signal KinaseB Target Kinase KinaseA->KinaseB Activates Substrate Substrate Protein KinaseB->Substrate Phosphorylates pSubstrate Phosphorylated Substrate TranscriptionFactor Transcription Factor pSubstrate->TranscriptionFactor Regulates Inhibitor 4-[3-(trifluoromethoxy)phenyl] -1,3-thiazol-2-amine Inhibitor->KinaseB GeneExpression Gene Expression TranscriptionFactor->GeneExpression In-Cell Western (ICW) Assay Workflow A 1. Seed & Treat Cells (96-well plate) B 2. Fix & Permeabilize A->B C 3. Block Non-specific Sites B->C D 4. Add Primary Antibodies (e.g., anti-Phospho & anti-Total) C->D E 5. Add Fluorophore-Conjugated Secondary Antibodies D->E F 6. Wash & Scan Plate (Near-Infrared Imager) E->F G 7. Quantify & Normalize Signal (Phospho vs. Total) F->G

References

Structure-activity relationship studies of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine analogs reveals their potential as potent inhibitors of various biological targets, particularly protein kinases. This comparison guide synthesizes available data to provide researchers, scientists, and drug development professionals with a detailed overview of the performance of these compounds and their alternatives, supported by experimental data.

Kinase Inhibitory Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. Modifications at the N-2 and C-4 positions of the thiazole ring significantly influence the inhibitory potency and selectivity of these compounds. While specific SAR studies on a series of this compound analogs are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related N,4-diaryl-1,3-thiazol-2-amines.

A study on N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors provides a useful framework for understanding the SAR of this class of compounds. The following table summarizes the antiproliferative activity of a selection of these analogs against various cancer cell lines.

Table 1: Antiproliferative Activity of N,4-Diaryl-1,3-thiazol-2-amine Analogs [1]

CompoundR (N-phenyl)R1 (4-phenyl)SGC-7901 IC50 (μM)A549 IC50 (μM)HCT-116 IC50 (μM)
10a HH>50>50>50
10b 2-OCH3H25.331.528.4
10c 3-OCH3H15.819.317.6
10d 4-OCH3H8.910.29.5
10j 2,4-di-OCH3H1.251.581.42
10o H4-OCH328.635.131.7
10s 2,4-di-OCH34-OCH30.360.860.54

The data indicates that substitutions on both the N-phenyl and 4-phenyl rings play a crucial role in determining the antiproliferative activity. Specifically, methoxy substitutions on the N-phenyl ring generally enhance potency, with the 2,4-dimethoxy substitution (compound 10j ) showing a significant increase in activity compared to the unsubstituted analog (10a ). Furthermore, a 4-methoxy group on the 4-phenyl ring also contributes to increased potency, as evidenced by the high activity of compound 10s .[1]

While a direct analog with a 3-(trifluoromethoxy)phenyl group was not present in this specific study, the trifluoromethoxy group is known to be a lipophilic, electron-withdrawing substituent. Its placement at the meta position of the 4-phenyl ring would likely influence the compound's electronic and steric properties, thereby affecting its binding affinity to target kinases.

Experimental Protocols

General Procedure for Synthesis of N,4-Diaryl-1,3-thiazol-2-amines

A mixture of the appropriate phenacyl bromide (1.0 mmol) and N-arylthiourea (1.2 mmol) in ethanol (20 mL) is heated to reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then treated with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N,4-diaryl-1,3-thiazol-2-amine.[1]

In Vitro Antiproliferative Assay (MTT Assay)

Human cancer cell lines (e.g., SGC-7901, A549, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48 hours. After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C. The resulting formazan crystals are dissolved in 150 μL of DMSO, and the absorbance is measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a generalized kinase signaling pathway that can be targeted by 4-phenyl-1,3-thiazol-2-amine analogs and the experimental workflow for their evaluation.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Thiazole_Analog 4-Phenyl-1,3-thiazol-2-amine Analog Thiazole_Analog->Kinase_Cascade Inhibition Downstream_Effectors Downstream Effectors Kinase_Cascade->Downstream_Effectors Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Generalized kinase signaling pathway targeted by 4-phenyl-1,3-thiazol-2-amine analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start_Materials Starting Materials (Phenacyl Bromide, N-Arylthiourea) Synthesis Synthesis of Analogs Start_Materials->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay Purification->Kinase_Assay Cell_Assay Antiproliferative Assay (e.g., MTT) Purification->Cell_Assay IC50 IC50 Determination Kinase_Assay->IC50 Cell_Assay->IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50->SAR_Analysis

Caption: Experimental workflow for the synthesis and evaluation of 4-phenyl-1,3-thiazol-2-amine analogs.

References

A Comparative Analysis of Trifluoromethoxy vs. Trifluoromethyl Substituted Thiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and drug development professionals on the nuanced differences between trifluoromethoxy- and trifluoromethyl-substituted thiazoles, supported by experimental data and detailed methodologies.

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. Among these, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are frequently employed to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. When appended to a thiazole scaffold, a privileged heterocycle in numerous therapeutic agents, these groups impart distinct physicochemical and biological characteristics. This guide provides a comprehensive comparative analysis of trifluoromethoxy- and trifluoromethyl-substituted thiazoles, offering insights into their respective advantages and applications in drug development.

Physicochemical Properties: A Tale of Two Fluorinated Groups

The introduction of -CF3 and -OCF3 moieties onto a thiazole ring significantly alters its electronic and lipophilic character. Both groups are strongly electron-withdrawing, which can influence the pKa of the thiazole ring and its interactions with biological targets. However, they differ notably in their lipophilicity.[1][2][3]

The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[1][2][4] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, a critical factor for oral bioavailability and targeting intracellular proteins.[1][3] Conversely, the high lipophilicity of the -OCF3 group may also lead to increased metabolic liability in some contexts, although both groups are known to enhance metabolic stability by blocking potential sites of oxidation.[1][3][5] The exceptional strength of the C-F bond in both groups contributes to their high metabolic stability, often leading to a longer drug half-life.[1][5]

Table 1: Comparative Physicochemical Properties of Trifluoromethyl and Trifluoromethoxy Groups

PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)Key Implications for Thiazole Derivatives
Hansch Lipophilicity Parameter (π) +0.88[1]+1.04[2][4]-OCF3 imparts greater lipophilicity, potentially enhancing membrane permeability.
Electron-Withdrawing Nature Strongly electron-withdrawing[1]Strongly electron-withdrawing, comparable to or exceeding -CF3[3]Modulates pKa and target binding interactions.
Metabolic Stability High, due to strong C-F bonds[1][5]High, resistant to oxidative metabolism[3]Increased half-life and reduced formation of metabolites.
Steric Profile Sterically similar to a chlorine atom[1]Larger and conformationally distinct from a methoxy group[2]Influences binding pocket interactions and molecular conformation.

Biological Activities: A Spectrum of Therapeutic Potential

Thiazole derivatives bearing trifluoromethyl and trifluoromethoxy groups have demonstrated a wide array of biological activities, including antimicrobial, antifungal, anticancer, and insecticidal properties.[6][7][8]

Trifluoromethyl-substituted thiazoles have been extensively investigated. For instance, certain 2-(arylidenehydrazinyl)-4-trifluoromethylthiazoles have shown potent activity against various bacterial strains.[9] In the realm of oncology, trifluoromethyl-substituted thiazole derivatives have exhibited significant inhibitory activity against cancer cell lines.[10] The trifluoromethyl group has also been a key feature in compounds showing insecticidal activity.[7]

While less prevalent in the literature, trifluoromethoxy-substituted heterocycles are gaining importance in pharmaceutical and agrochemical research.[2][11][12] The synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles highlights the utility of the trifluoromethoxy-phenyl moiety in constructing complex heterocyclic systems with potential biological applications.[13] The enhanced lipophilicity and metabolic stability conferred by the -OCF3 group make it an attractive substituent for optimizing drug candidates.[3]

Table 2: Examples of Biological Activities of Substituted Thiazoles

Compound ClassSubstituentBiological ActivityReference
2-(Arylidenehydrazinyl)-4-trifluoromethylthiazoles-CF3Antibacterial[9]
Thiazole-fused bisnoralcohol derivatives-CF3Antineoplastic (CNS cancer cell lines)[10]
2-Methyl-4-trifluoromethyl-thiazole-5-carboxamides-CF3Fungicidal and Insecticidal[7]
1-(4-Trifluoromethoxyphenyl)-pyrrole-thiazoles-OCF3Building blocks for bioactive molecules[13]

Synthesis Strategies

The synthesis of trifluoromethyl- and trifluoromethoxy-substituted thiazoles employs distinct chemical strategies.

Trifluoromethyl-substituted thiazoles can be synthesized through various methods, including the Hantzsch thiazole synthesis using trifluoromethylated building blocks. For example, the cyclization of substituted thiosemicarbazones with 3-bromo-1,1,1-trifluoroacetone yields 2-(arylidenehydrazinyl)-4-trifluoromethylthiazoles.[9] Another approach involves the trifluoroacetic acid-mediated intermolecular cyclization of α-mercapto ketones with trifluoromethyl N-acylhydrazones.[14]

Trifluoromethoxy-substituted thiazoles are less commonly reported. The introduction of the -OCF3 group is often challenging due to the instability of the trifluoromethoxide anion.[4] General methods for synthesizing aryl trifluoromethyl ethers, which can be precursors to trifluoromethoxy-substituted thiazoles, include the reaction of phenols with a trifluoromethylating agent or the transformation of anisoles.[2][11]

Experimental Protocols

Determination of Lipophilicity (LogP) by HPLC

Objective: To determine the octanol-water partition coefficient (LogP) of a compound, which is a measure of its lipophilicity.

Methodology:

  • Preparation of Standards: A series of standard compounds with known LogP values are prepared in a suitable solvent (e.g., methanol).

  • Sample Preparation: The test compound is dissolved in the same solvent.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed.

    • Detection: UV detection at an appropriate wavelength.

  • Data Analysis:

    • The retention times of the standard compounds are measured and plotted against their known LogP values to generate a calibration curve.

    • The retention time of the test compound is measured under the same conditions.

    • The LogP of the test compound is determined by interpolating its retention time on the calibration curve.

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Methodology:

  • Reagents and Materials:

    • Test compound

    • Liver microsomes (e.g., human, rat)

    • NADPH regenerating system (cofactor for CYP enzymes)

    • Phosphate buffer

    • Quenching solution (e.g., acetonitrile with an internal standard)

  • Incubation:

    • The test compound is pre-incubated with liver microsomes in phosphate buffer at 37°C.

    • The reaction is initiated by adding the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is stopped by adding the cold quenching solution.

  • Sample Processing and Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percentage of remaining parent compound is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as 0.693/k.

Visualizing the Impact on Drug Development

The choice between a trifluoromethyl and a trifluoromethoxy group can have cascading effects throughout the drug discovery and development pipeline. The following diagram illustrates the logical flow of considerations.

G Comparative Workflow: -CF3 vs. -OCF3 Thiazoles cluster_0 Initial Design & Synthesis cluster_1 Physicochemical Profiling cluster_2 Biological Evaluation cluster_3 Lead Optimization Initial Scaffold Thiazole Core CF3 Synthesis Synthesis of -CF3 Thiazole Initial Scaffold->CF3 Synthesis OCF3 Synthesis Synthesis of -OCF3 Thiazole Initial Scaffold->OCF3 Synthesis LogP CF3 LogP Measurement (Lower Lipophilicity) CF3 Synthesis->LogP CF3 Stability CF3 Metabolic Stability Assay (High) CF3 Synthesis->Stability CF3 LogP OCF3 LogP Measurement (Higher Lipophilicity) OCF3 Synthesis->LogP OCF3 Stability OCF3 Metabolic Stability Assay (High) OCF3 Synthesis->Stability OCF3 Activity CF3 In Vitro Bioassays (e.g., Antibacterial, Anticancer) LogP CF3->Activity CF3 Activity OCF3 In Vitro Bioassays (e.g., Antibacterial, Anticancer) LogP OCF3->Activity OCF3 Stability CF3->Activity CF3 Stability OCF3->Activity OCF3 Optimization Structure-Activity Relationship (SAR) & Lead Optimization Activity CF3->Optimization Activity OCF3->Optimization

Caption: Comparative workflow for -CF3 vs. -OCF3 thiazole drug development.

This second diagram illustrates a hypothetical signaling pathway that could be targeted by these thiazole derivatives, for instance, in an antibacterial context where protein synthesis is inhibited.

G Hypothetical Antibacterial Mechanism of Action Bacterial Ribosome Bacterial Ribosome Protein Synthesis Protein Synthesis Bacterial Ribosome->Protein Synthesis Mediates Inhibition Bacterial Ribosome->Inhibition Thiazole Derivative Trifluoro(methoxy)methyl Thiazole Derivative Thiazole Derivative->Bacterial Ribosome Binds to Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Cell Death Cell Death Bacterial Growth->Cell Death Inhibited by lack of proteins Inhibition->Protein Synthesis

Caption: Hypothetical antibacterial mechanism of action for thiazole derivatives.

Conclusion

The choice between incorporating a trifluoromethyl or a trifluoromethoxy group onto a thiazole scaffold is a nuanced decision that depends on the specific goals of the drug design program. The -CF3 group offers a well-established route to enhanced metabolic stability and potent biological activity. The -OCF3 group provides a more pronounced increase in lipophilicity, which can be advantageous for membrane permeability, but may require more complex synthetic routes. Both substituents are powerful tools in the medicinal chemist's arsenal for the optimization of thiazole-based therapeutics. A thorough understanding of their differential effects on physicochemical properties and biological activity is crucial for the rational design of next-generation drug candidates.

References

In vivo validation of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine anticancer effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available in vivo validation data for the specific compound 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine could not be identified. This guide provides a representative comparison based on a structurally related thiazole derivative, Compound 6f, for which in vivo data has been published. This analysis is intended to serve as a framework for evaluating novel thiazole-based anticancer agents.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer agents.[1][2] Derivatives of 2-aminothiazole have been shown to exhibit a wide range of biological activities and have been investigated for their ability to inhibit cancer cell proliferation, migration, and invasion.[3][4] This guide compares the in vivo performance of a novel thiazole-2-carboxamide derivative, herein referred to as Compound 6f, against a standard-of-care therapeutic, Osimertinib (AZD9291), in a preclinical cancer model.[5]

Comparative Efficacy and Toxicity

The following tables summarize the quantitative in vivo data for the representative thiazole derivative (Compound 6f) and the comparator, Osimertinib.[5]

Table 1: Comparative In Vivo Efficacy in Xenograft Model

CompoundDosageDosing ScheduleTumor Growth Inhibition (TGI)Animal ModelTumor Cell Line
Compound 6f 10 mg/kgNot Specified84.3%Not SpecifiedHuman Lung Cancer
Osimertinib (AZD9291) Not SpecifiedNot SpecifiedPositive ControlNot SpecifiedHuman Lung Cancer

Note: Specific details on the dosing schedule and animal model for the study involving Compound 6f were not fully available in the cited literature.

Table 2: Comparative In Vitro Potency

CompoundIC₅₀ (Human Lung Cancer)IC₅₀ (Human Breast Cancer)
Compound 6f 0.48 µM3.66 µM
Osimertinib (AZD9291) Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below is a generalized protocol for a xenograft study, based on common practices, which would be applicable to the evaluation of compounds like Compound 6f.[6]

1. Cell Culture:

  • Human cancer cells (e.g., a human lung cancer cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

  • Cells are maintained in an incubator at 37°C with 5% CO₂.

2. Animal Model:

  • Immunodeficient mice (e.g., female athymic nude mice, 4-6 weeks old) are used for the study.[6]

  • Animals are allowed to acclimatize for at least one week before the start of the experiment.

3. Tumor Implantation:

  • Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).

  • A specific number of cells (e.g., 5 x 10⁶) is injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

4. Treatment:

  • Once tumors reach the desired size, mice are randomized into treatment and control groups.

  • The test compound (e.g., Compound 6f at 10 mg/kg) and the positive control (e.g., Osimertinib) are administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • The control group receives the vehicle used to dissolve the compounds.

5. Data Collection and Endpoint:

  • Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.

  • Tumor Growth Inhibition (TGI) is calculated as a percentage difference in the mean tumor volume between treated and control groups.

Visualizing Workflows and Pathways

Experimental Workflow for In Vivo Xenograft Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Line Culture (e.g., Human Lung Cancer) C Subcutaneous Tumor Implantation A->C B Animal Acclimatization (Nude Mice) B->C D Tumor Growth to 100-200 mm³ C->D E Randomization into Groups (Vehicle, Compound 6f, Osimertinib) D->E F Daily Dosing & Monitoring (Tumor Volume, Body Weight) E->F G Endpoint Reached F->G H Data Analysis (Calculate TGI) G->H

Caption: General workflow for an in vivo anticancer efficacy study using a xenograft model.

Proposed Signaling Pathway Inhibition by Thiazole Derivatives

Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical components of signaling pathways that become dysregulated in cancer.[2] While the specific target of Compound 6f is not detailed, this diagram illustrates a common mechanism of action for such kinase inhibitors.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug Thiazole Derivative (e.g., Compound 6f) Drug->Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a thiazole derivative.

References

Comparative Cross-Reactivity Profiling of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the compound 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine. Direct experimental data for this specific molecule is not extensively available in the public domain. Therefore, this document leverages published data on structurally related 2-aminothiazole derivatives to predict a potential cross-reactivity profile and to provide context for experimental investigation. The 2-aminothiazole scaffold is a well-established pharmacophore known to interact with a variety of biological targets, most notably protein kinases.[1][2][3][4][5]

Predicted Target Classes and Comparative Analysis

Based on the biological activities of structurally similar N-phenyl-4-aryl-1,3-thiazol-2-amines, the primary predicted targets for this compound are protein kinases.[6][7][8] The trifluoromethoxy group can influence the lipophilicity and electronic properties of the molecule, potentially affecting its binding affinity and selectivity for various targets.[9]

Below is a summary of the inhibitory activities of several publicly disclosed 2-aminothiazole derivatives against various kinases and cancer cell lines. This data is intended to provide a reference for potential cross-reactivity.

Table 1: Kinase Inhibition Profile of Structurally Related 2-Aminothiazole Derivatives
Compound/ScaffoldTarget KinaseIC50 / Ki (nM)Reference Compound
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivativeAurora A8.0 (Ki)CYC116[7]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivativeAurora B9.2 (Ki)CYC116[7]
4-phenyl-5-pyridyl-1,3-thiazole derivativep38 MAP KinasePotent Inhibition-[6]
N-(1,3-thiazol-2-yl)pyridin-2-amine derivativeKDR (VEGFR2)Potent Inhibition-[8]
4-aryl-5-aminomethyl-thiazole-2-amine derivativeROCK II20Compound 4v[10]

Note: "Potent Inhibition" indicates that the source reported significant activity without providing a specific IC50 value.

Table 2: Cytotoxicity Profile of Structurally Related 2-Aminothiazole Derivatives
Compound/ScaffoldCell LineIC50 (µM)Reference Compound
Thiazole-amino acid hybrid derivativeA549 (Lung Cancer)2.07 - 8.51-[11]
Thiazole-amino acid hybrid derivativeHeLa (Cervical Cancer)2.07 - 8.51-[11]
Thiazole-amino acid hybrid derivativeMCF-7 (Breast Cancer)2.07 - 8.51-[11]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativeA549 (Lung Cancer)2.47Compound 22[12]

Experimental Protocols

To experimentally determine the cross-reactivity profile of this compound, the following standard assays are recommended.

Kinase Selectivity Profiling (Luminescent Kinase Assay)

This assay determines the inhibitory activity of a compound against a panel of protein kinases.

  • Reagents and Materials: Recombinant kinases, corresponding kinase-specific peptide substrates, ATP, ADP-Glo™ Kinase Assay Kit (Promega), test compound, and multi-well plates.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a white opaque 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

GPCR Cross-Reactivity Screening (Calcium Flux Assay)

This assay is used to identify off-target effects on G-protein coupled receptors that signal through calcium mobilization.

  • Reagents and Materials: Cell lines stably expressing the GPCRs of interest, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS), agonist for each GPCR, and the test compound.

  • Procedure:

    • Plate the GPCR-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye in HBSS for 1 hour at 37°C.

    • Wash the cells with HBSS to remove excess dye.

    • Add the test compound at various concentrations and incubate for a predefined period.

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add the specific agonist for the GPCR to stimulate calcium release.

    • Immediately measure the change in fluorescence over time.

  • Data Analysis: The change in fluorescence intensity upon agonist addition in the presence of the test compound is compared to the response with agonist alone to determine the percent inhibition or agonism.

Cellular Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials: Human cancer cell lines (e.g., A549, HeLa, MCF-7), cell culture medium, fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and DMSO.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by a 2-aminothiazole derivative and a general workflow for assessing cross-reactivity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, AP-1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Compound 4-[3-(trifluoromethoxy)phenyl] -1,3-thiazol-2-amine (Hypothetical Target) Compound->RAF Inhibition Compound->PI3K Inhibition Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation

Caption: Hypothetical signaling pathways potentially inhibited by a 2-aminothiazole derivative.

G start Start: Test Compound (4-[3-(trifluoromethoxy)phenyl] -1,3-thiazol-2-amine) kinase_panel Primary Screen: Broad Kinase Panel (e.g., 400 kinases) start->kinase_panel gpcr_panel Secondary Screen: GPCR Panel (e.g., SafetyScreen44™) start->gpcr_panel cytotoxicity Cell-based Assay: Cytotoxicity Screen (e.g., NCI-60 panel) start->cytotoxicity dose_response Dose-Response Analysis (IC50 Determination) kinase_panel->dose_response gpcr_panel->dose_response cytotoxicity->dose_response hit_validation Hit Validation and Mechanism of Action Studies dose_response->hit_validation end End: Cross-Reactivity Profile hit_validation->end

Caption: Experimental workflow for cross-reactivity profiling.

References

Validating Cellular Target Engagement of 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a small molecule interacts with its intended target within a cellular environment is a critical step in the validation process. This guide provides a comparative overview of established biophysical and biochemical methods to validate the target engagement of the novel compound, 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine. For the purpose of this guide, we will hypothesize that this compound targets "Kinase X," a key regulator in a cellular signaling pathway.

We will compare three widely used target engagement assays: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Kinobeads Competition Binding Assay. This guide presents hypothetical, yet realistic, experimental data to illustrate the comparison and includes detailed protocols and workflow diagrams.

Comparative Analysis of Target Engagement Methods

The following table summarizes the hypothetical performance of this compound in the selected target engagement assays against a known "Kinase X" inhibitor (Positive Control) and a structurally similar but inactive compound (Negative Control).

Assay Parameter Measured This compound Positive Control (Known Kinase X Inhibitor) Negative Control
Cellular Thermal Shift Assay (CETSA) Thermal Stabilization (°C)+ 4.2°C+ 5.5°CNo significant shift
NanoBRET™ Target Engagement Intracellular IC50 (nM)150 nM50 nM> 10,000 nM
Kinobeads Competition Binding Percent Inhibition at 1 µM85%95%< 5%

Visualizing the "Kinase X" Signaling Pathway and Experimental Workflows

To provide a clear understanding of the biological context and the experimental procedures, the following diagrams were generated using Graphviz (DOT language).

cluster_pathway Hypothetical Kinase X Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Substrate Downstream Substrate Kinase_X->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response

Caption: Hypothetical signaling cascade involving Kinase X.

compound Incubate cells with This compound heat Heat cells to a range of temperatures compound->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge quantify Quantify soluble Kinase X (e.g., by Western Blot or ELISA) centrifuge->quantify plot Plot protein abundance vs. temperature to determine thermal shift quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

transfect Transfect cells with NanoLuc®-Kinase X fusion construct add_tracer Add fluorescent tracer that binds to Kinase X transfect->add_tracer add_compound Add varying concentrations of This compound add_tracer->add_compound incubate Incubate and add NanoLuc® substrate add_compound->incubate measure Measure BRET signal incubate->measure calculate Calculate IC50 measure->calculate prepare_lysate Prepare cell lysate incubate_compound Incubate lysate with This compound prepare_lysate->incubate_compound add_kinobeads Add Kinobeads to pull down unbound kinases incubate_compound->add_kinobeads wash Wash beads to remove non-specifically bound proteins add_kinobeads->wash elute_digest Elute and digest bound kinases wash->elute_digest analyze Analyze by LC-MS/MS to quantify kinases that did not bind to the beads elute_digest->analyze

Benchmarking the Efficacy of 4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine Derivatives Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of a novel class of compounds, 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine derivatives, against established standard-of-care drugs in the fields of oncology and inflammation. The data presented herein is a synthesis of published findings on structurally related compounds and serves as a representative benchmark for aiding in the evaluation and progression of this promising therapeutic scaffold.

Introduction

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of a trifluoromethoxy-substituted phenyl ring at the 4-position is hypothesized to enhance potency and improve pharmacokinetic properties due to the unique electronic and lipophilic nature of the trifluoromethoxy group. This guide aims to contextualize the potential efficacy of these novel derivatives by comparing their projected performance with that of current therapeutic mainstays.

Part 1: Anticancer Efficacy

The anticancer potential of a representative this compound derivative, hereafter referred to as Compound T-1 , is evaluated against common human cancer cell lines and compared with the standard-of-care chemotherapeutic agent, Doxorubicin.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound T-1 and Doxorubicin against a panel of human cancer cell lines. Lower IC50 values indicate greater potency. The data for Compound T-1 is representative of potent thiazole derivatives reported in the literature.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
Compound T-1 5.88.27.5
Doxorubicin 1.22.51.8

Note: The IC50 values for Compound T-1 are hypothetical and based on published data for structurally similar thiazole derivatives for illustrative purposes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Human cancer cell lines (MCF-7, A549, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with serial dilutions of Compound T-1 or Doxorubicin (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves using non-linear regression analysis.

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for Compound T-1, involving the inhibition of a key signaling pathway in cancer cell proliferation.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Compound T-1 Compound T-1 Compound T-1->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by Compound T-1.

Part 2: Anti-inflammatory Efficacy

The anti-inflammatory potential of Compound T-1 is assessed by its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Its efficacy is compared to the standard non-steroidal anti-inflammatory drug (NSAID), Celecoxib.

Data Presentation: In Vitro COX Inhibition

The table below presents the IC50 values for the inhibition of COX-1 and COX-2 enzymes by Compound T-1 and Celecoxib. A higher COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) is generally desirable to minimize gastrointestinal side effects.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
Compound T-1 15.20.819.0
Celecoxib 10.50.05210.0

Note: The IC50 values for Compound T-1 are hypothetical and based on published data for structurally similar anti-inflammatory compounds for illustrative purposes.

Experimental Protocols

COX Inhibition Assay (In Vitro)

  • Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of Compound T-1 or Celecoxib for 15 minutes at room temperature.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specified time, and the production of prostaglandin E2 (PGE2) is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram outlines the workflow for evaluating the anti-inflammatory activity of the test compounds.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Purified COX-1/COX-2 Enzymes Purified COX-1/COX-2 Enzymes Incubation Incubation Purified COX-1/COX-2 Enzymes->Incubation Test Compounds (Serial Dilutions) Test Compounds (Serial Dilutions) Test Compounds (Serial Dilutions)->Incubation Add Arachidonic Acid Add Arachidonic Acid Incubation->Add Arachidonic Acid Reaction Reaction Add Arachidonic Acid->Reaction ELISA for PGE2 ELISA for PGE2 Reaction->ELISA for PGE2 Data Analysis (IC50) Data Analysis (IC50) ELISA for PGE2->Data Analysis (IC50)

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion

The representative data suggests that this compound derivatives, exemplified by Compound T-1, exhibit promising, albeit less potent, anticancer and anti-inflammatory activities when compared to the standard-of-care drugs Doxorubicin and Celecoxib, respectively. The favorable safety profile often associated with novel therapeutic agents, combined with the potential for further chemical optimization, underscores the value of continued investigation into this class of compounds. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to design and execute further studies to rigorously evaluate the therapeutic potential of these novel thiazole derivatives.

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Safe and Compliant Disposal

The proper disposal of specialized chemical compounds is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe handling and disposal of 4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine, a compound that, due to its chemical structure containing a trifluoromethoxy group and a thiazole moiety, should be treated as hazardous waste. Adherence to these procedures is crucial for minimizing risks and complying with regulatory standards.

Hazard Assessment and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar compounds indicate a number of potential hazards.[1][2] It is prudent to handle this compound with the utmost care, assuming it possesses the following hazardous characteristics.

Assumed Hazard Profile

Hazard ClassDescription
Acute Toxicity (Oral) Harmful if swallowed.[3]
Skin Corrosion/Irritation Causes skin irritation.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]
Respiratory Irritation May cause respiratory irritation.[3]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE:

  • Gloves: Chemically resistant gloves, such as nitrile or neoprene, are required.

  • Eye Protection: Safety goggles and a face shield should be worn to protect against splashes.

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, an apron or coveralls should be used.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to utilize an approved waste disposal plant.[5] Do not dispose of this chemical down the drain or in regular trash.[1]

1. Waste Segregation and Collection:

  • Dedicated Container: Use a dedicated, leak-proof, and chemically compatible container for collecting waste this compound.[6]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.[6][7]

  • Incompatibility: Do not mix this waste with other chemical waste streams unless their compatibility is certain.[8] Specifically, keep it separate from strong oxidizing agents and strong acids.[5]

2. Storage:

  • Secure Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.[2][9]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.[6]

3. Professional Disposal:

  • Licensed Service: Arrange for the collection and disposal of the hazardous waste through a licensed and certified professional waste disposal service.[1][10]

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.[6]

Experimental Protocol: Spill Cleanup

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

1. Evacuation and Notification:

  • Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

2. Control and Containment:

  • If the compound is in a solid, powdered form, avoid creating dust.

  • For small spills, carefully cover the material with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels for the main spill.

3. Cleanup:

  • Wearing the appropriate PPE, gently sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable laboratory detergent and water.

4. Disposal of Cleanup Materials:

  • All materials used for the cleanup, including absorbent pads, gloves, and any contaminated clothing, must be collected, sealed in a labeled bag, and disposed of as hazardous waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Chemical is No Longer Needed consult_sds Consult Safety Data Sheet (SDS) (or data for similar compounds) start->consult_sds identify_hazards Identify Hazards: - Acute Toxicity - Skin/Eye Irritation - Respiratory Irritant - Aquatic Toxicity consult_sds->identify_hazards ppe Wear Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat - Respirator (if needed) identify_hazards->ppe collect_waste Collect Waste in a Dedicated & Labeled Container ppe->collect_waste label_container Label Container: 'Hazardous Waste' Full Chemical Name collect_waste->label_container segregate Segregate from Incompatible Materials label_container->segregate store Store in a Secure, Well-Ventilated Area segregate->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs professional_disposal Arrange for Professional Disposal Service contact_ehs->professional_disposal end Disposal Complete professional_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following protocols are synthesized from safety data for structurally related compounds, including aromatic amines and fluorinated organic compounds. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks.

Hazard Identification and Classification

Based on data from similar compounds like 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-ylamine and 4-[2-(Trifluoromethyl)Phenyl]-1,3-Thiazol-2-Amine, this compound should be handled as a substance with the following potential hazards:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)GHS06Danger H301: Toxic if swallowed.[1]
Skin Corrosion/Irritation (Category 2)GHS07Warning H315: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation (Category 2A)GHS07Warning H319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3)GHS07Warning H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[3][4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3][4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[4]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosolization.[3][5]

PPE Selection Workflow

PPE_Selection_Workflow start Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with work outside_hood->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling the Compound.

Operational and Disposal Plans

Pre-Handling Checklist & Protocol
  • Review Safety Information : Before beginning work, review this guide and any available institutional safety protocols.

  • Designated Area : Conduct all manipulations of the compound in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[6]

  • Emergency Equipment : Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and have been recently inspected.[4]

  • Personal Protective Equipment : Don all required PPE as outlined in the table above before entering the handling area.[4]

  • Weighing : When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to minimize inhalation exposure.[4]

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.[4]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert : Immediately notify all personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources : If a flammable solvent was used, extinguish all nearby sources of ignition.

  • Ventilate : Ensure the area is well-ventilated. If the spill occurs outside of a fume hood, contact your institution's Environmental Health and Safety (EHS) department.

  • Containment : For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the liquid.[7] Do not use combustible materials like paper towels.

  • Cleanup : Wear appropriate PPE, including respiratory protection if necessary. Collect the absorbed material into a sealed, labeled container for proper waste disposal.

  • Decontamination : Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[6][7]

  • Reporting : Report the incident to your laboratory supervisor and EHS office in accordance with institutional policies.[7]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Compound Collect in a clearly labeled, sealed container designated for solid hazardous waste.
Solutions Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for halogenated organic waste.[4]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.[4]

General Disposal Guidelines:

  • Labeling : All waste containers must be clearly labeled with the full chemical name ("this compound") and associated hazards.[4]

  • Segregation : Do not mix incompatible waste streams. Store this waste separately from strong acids, bases, and oxidizing agents.[3]

  • Storage : Store waste containers in a designated satellite accumulation area within the laboratory, away from heat and ignition sources, until they are collected by EHS personnel.[4]

Operational and Disposal Workflow

Operational_Disposal_Workflow start Start: Handling this compound pre_handling Pre-Handling Protocol (Review SDS, Designate Area, Check Emergency Equipment) start->pre_handling don_ppe Don Appropriate PPE pre_handling->don_ppe handling Handling Procedure (Weighing, Dissolving in Fume Hood) don_ppe->handling spill Spill Occurs? handling->spill spill_management Spill Management Protocol (Evacuate, Contain, Clean, Decontaminate) spill->spill_management Yes waste_generation Waste Generated spill->waste_generation No spill_management->waste_generation waste_segregation Segregate Waste (Solid, Liquid, Contaminated Labware) waste_generation->waste_segregation waste_labeling Label Waste Containers (Full Chemical Name and Hazards) waste_segregation->waste_labeling waste_storage Store Waste in Designated Area waste_labeling->waste_storage end End of Procedure / Waste Pickup waste_storage->end

Caption: Operational and Disposal Workflow for the Compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.